2,6-Difluoronicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCCUPSLEFLBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443628 | |
| Record name | 2,6-Difluoronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155601-65-3 | |
| Record name | 2,6-Difluoronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoronicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Difluoronicotinaldehyde
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral characteristics, reactivity, and safety information for 2,6-Difluoronicotinaldehyde. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical and Physical Properties
This compound, with the CAS number 155601-65-3, is a fluorinated pyridine derivative.[1][2] Its physical state is dependent on the temperature, appearing as a colorless to light yellow solid below 19°C and a liquid above 20°C.[1] It is reported to be moisture-sensitive.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₂NO | [2][3] |
| Molecular Weight | 143.09 g/mol | [2][3] |
| Melting Point | 19-20°C | [1] |
| Boiling Point | 64-66°C at 15 mmHg | [1] |
| Density | 1.378 g/cm³ | [1] |
| Refractive Index | 1.4920 | [1] |
| pKa | -7.89 ± 0.10 (Predicted) | [1] |
| Appearance | Colorless to light yellow solid (<19°C) or liquid (>20°C) | [1] |
| Purity | Typically ≥97% | [3] |
| InChI Key | ZYCCUPSLEFLBNR-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC(=NC(=C1C=O)F)F | [2] |
| IUPAC Name | 2,6-difluoropyridine-3-carbaldehyde | [2][3] |
Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton and the two aromatic protons on the pyridine ring. The aldehydic proton will appear highly deshielded (around 9-10 ppm). The aromatic protons will show splitting patterns influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), and the carbons of the difluoropyridine ring. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹.[4] There will also be characteristic C-F stretching vibrations and absorptions corresponding to the aromatic pyridine ring.[4] A peak around 2720 cm⁻¹ is also characteristic of the C-H stretch of an aldehyde.[4]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (143.09 g/mol ).[2] Common fragmentation patterns for aldehydes include the loss of the formyl radical (CHO) or a hydrogen atom. Alpha cleavage and McLafferty rearrangement are also possible fragmentation pathways for aliphatic aldehydes and ketones.[4]
Chemical Reactivity
The reactivity of this compound is dictated by the aldehyde functional group and the electron-deficient nature of the difluoropyridine ring.
-
Aldehyde Group Reactivity: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines, oximes, and hydrazones.
-
Pyridine Ring Reactivity: The two fluorine atoms are strong electron-withdrawing groups, which makes the pyridine ring electron-deficient. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, where a suitable nucleophile could potentially displace one of the fluorine atoms.
The frontier molecular orbitals (FMOs) of a molecule are crucial in determining its reactivity.[5] In reactions, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) play a significant role.[5] For this compound, the electron-withdrawing fluorine atoms will lower the energy of the LUMO, making the molecule a better electrophile at the aldehyde carbon and the pyridine ring.
Caption: Logical relationship of this compound's reactivity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the formylation of 2,6-difluoropyridine.[6]
Materials:
-
2,6-Difluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in heptane/tetrahydrofuran/ethylbenzene
-
N-Formylpiperidine
Procedure:
-
A solution of 2,6-difluoropyridine (4.95 g, 43.0 mmol) in anhydrous tetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.[6]
-
Lithium diisopropylamide (2.0 M in heptane/tetrahydrofuran/ethylbenzene, 23.0 mL, 46.0 mmol) is added slowly to the cooled solution.[6]
-
The reaction mixture is stirred at this temperature for a specified period to allow for the deprotonation of the 2,6-difluoropyridine.
-
N-Formylpiperidine is then added to the reaction mixture to introduce the formyl group.
-
The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield this compound.
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is classified as an irritant.[6] The following GHS hazard statements apply:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
-
P319: Get medical help if you feel unwell.[2]
-
P332+P317: If skin irritation occurs: Get medical help.[2]
-
P337+P317: If eye irritation persists: Get medical help.[2]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
It should be stored in an inert atmosphere, preferably in a freezer under -20°C.[1]
References
- 1. This compound CAS#: 155601-65-3 [m.chemicalbook.com]
- 2. This compound | C6H3F2NO | CID 10701929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 155601-65-3 [amp.chemicalbook.com]
physical properties of 2,6-Difluoronicotinaldehyde
An In-depth Technical Guide on the Physical Properties of 2,6-Difluoronicotinaldehyde
This guide provides a comprehensive overview of the core , a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and logical workflow visualizations to support laboratory and development activities.
Core Physical and Chemical Properties
This compound, also known by its IUPAC name 2,6-difluoropyridine-3-carbaldehyde, is a solid organic compound.[1] Its fundamental properties are crucial for handling, reaction setup, and characterization.
Data Presentation: Physical Property Summary
The quantitative are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| IUPAC Name | 2,6-difluoropyridine-3-carbaldehyde | [1][2] |
| CAS Number | 155601-65-3 | [2][3] |
| Molecular Formula | C₆H₃F₂NO | [1][2] |
| Molecular Weight | 143.09 g/mol | [2] |
| Physical State | Solid | [1] |
| Melting Point | 19-20 °C | |
| Boiling Point | 64-66 °C | at 15 mmHg |
| Density | 1.378 g/cm³ | |
| Refractive Index | 1.4920 |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound such as this compound.
Melting Point Determination (Capillary Method)
The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid, offering insights into its purity.[2] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled glass capillary tube, sealed at one end. The sample is compacted at the bottom of the tube by tapping or by dropping it through a longer glass tube.[2][5]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[2]
-
Heating: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, as it approaches the expected melting point. A preliminary, rapid heating can be performed to find an approximate melting temperature.[4]
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point. The range between these two temperatures constitutes the melting range.[5]
Boiling Point Determination (Microscale Method)
For small quantities of a substance, the Thiele tube or micro-boiling point method is a convenient and accurate procedure.[6][7]
Methodology:
-
Sample Preparation: A few milliliters of the liquid sample (if the compound is melted) are placed in a small fusion tube.[8][9]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[8][9]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated uniformly in a heating bath, such as a Thiele tube or an aluminum block.[8][9]
-
Heating and Observation: The apparatus is heated gently. Initially, trapped air will escape from the capillary tube. As the temperature reaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[7][8]
-
Measurement: The heat source is removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7] This occurs when the vapor pressure of the substance equals the external atmospheric pressure.
Density Determination (Pycnometer Method)
The density of a solid can be determined using several methods, including hydrostatic weighing and the pycnometer method, which is suitable for powders and granulated solids.[10][11]
Methodology:
-
Weigh Empty Pycnometer: A pycnometer, a glass flask of a specific, known volume, is cleaned, dried, and weighed accurately.
-
Weigh Pycnometer with Sample: The solid sample is added to the pycnometer, and it is weighed again to determine the mass of the sample.[11]
-
Add Immersion Liquid: An inert liquid of known density, in which the sample is completely insoluble, is added to the pycnometer until the sample is covered. Any trapped air bubbles are removed.
-
Fill and Weigh: The pycnometer is filled completely with the immersion liquid, brought to a constant temperature in a water bath, and weighed.
-
Calculation: The volume of the solid is determined by the volume of the displaced liquid. The density is then calculated by dividing the mass of the sample by its calculated volume.
Refractive Index Determination
The refractive index of a solid can be measured using a refractometer. Since this compound has a low melting point, it can be gently melted and measured as a liquid.[1]
Methodology:
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Preparation: The solid sample is carefully heated until it melts into a clear, homogenous liquid. The temperature must be kept at least 10°C above the melting point to ensure a complete liquid state.[1]
-
Sample Application: A few drops of the molten sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the instrument's scale. The temperature of the measurement should always be recorded as the refractive index is temperature-dependent.
Visualizations: Workflows and Logic
The following diagrams illustrate the logical flow of processes in the characterization and analysis of a chemical compound.
References
- 1. store.astm.org [store.astm.org]
- 2. thinksrs.com [thinksrs.com]
- 3. store.astm.org [store.astm.org]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. mt.com [mt.com]
An In-depth Technical Guide to 2,6-Difluoronicotinaldehyde: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Difluoronicotinaldehyde is a key fluorinated pyridine-based building block essential in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of two fluorine atoms on the pyridine ring imparts unique electronic properties, enhances metabolic stability, and modulates the binding affinity of derivative compounds, making it a valuable intermediate for the synthesis of complex molecular targets. This technical guide provides a comprehensive overview of its chemical structure and details the primary synthetic pathways, including precursor synthesis and the final formylation step. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its practical application in a laboratory setting.
Chemical Structure and Properties
This compound is a pyridine derivative substituted with two fluorine atoms at positions 2 and 6, and an aldehyde group at position 3. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the pyridine ring and the aldehyde functionality.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | 2,6-difluoropyridine-3-carbaldehyde |
| Synonyms | This compound |
| CAS Number | 155601-65-3 |
| Molecular Formula | C₆H₃F₂NO |
| Molecular Weight | 143.09 g/mol |
| SMILES | O=CC1=C(F)N=C(F)C=C1 |
| InChI Key | ZYCCUPSLEFLBNR-UHFFFAOYSA-N |
Synthetic Pathways
The most effective and widely documented synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key precursor, 2,6-difluoropyridine, via a halogen exchange (Halex) reaction. The second stage utilizes a Directed ortho-Metalation (DoM) strategy to selectively introduce the aldehyde group at the 3-position.
In-depth Technical Guide: 2,6-Difluoropyridine-3-carboxaldehyde (CAS 155601-65-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Difluoropyridine-3-carboxaldehyde (CAS 155601-65-3), a key fluorinated pyridine intermediate in medicinal chemistry. The document details its role as a critical building block in the synthesis of advanced pharmaceutical compounds, with a particular focus on its application in the development of selective kinase inhibitors. Detailed synthetic methodologies and reaction schemes are presented, alongside a discussion of the strategic importance of the difluoropyridine scaffold in modern drug discovery.
Chemical and Physical Properties
2,6-Difluoropyridine-3-carboxaldehyde is a solid at room temperature, characterized by the presence of a reactive aldehyde group and two fluorine atoms on the pyridine ring. These structural features make it a valuable synthon for introducing the 2,6-difluoropyridine moiety into more complex molecules. The fluorine atoms significantly influence the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution and modulating the physicochemical properties of its derivatives.
Table 1: Physical and Chemical Properties of 2,6-Difluoropyridine-3-carboxaldehyde
| Property | Value | Reference(s) |
| CAS Number | 155601-65-3 | General |
| IUPAC Name | 2,6-difluoropyridine-3-carbaldehyde | [1] |
| Molecular Formula | C₆H₃F₂NO | |
| Molecular Weight | 143.09 g/mol | |
| Appearance | Solid | General |
| Melting Point | 19-20 °C | General |
| Boiling Point | 64-66 °C at 15 mmHg | General |
| Density | 1.378 g/cm³ | General |
| Flash Point | 44.7 °C | [1] |
| Solubility | Soluble in common organic solvents | General |
| SMILES | O=Cc1cc(F)nc(F)c1 | General |
| InChIKey | ZYCCUPSLEFLBNR-UHFFFAOYSA-N |
Role in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,6-difluoropyridine scaffold, introduced via intermediates like 2,6-Difluoropyridine-3-carboxaldehyde, is of particular interest. The two fluorine atoms at the 2- and 6-positions of the pyridine ring are strong electron-withdrawing groups, which can significantly impact the pKa of the pyridine nitrogen and influence non-covalent interactions with biological targets.
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, most notably in the development of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Application in the Synthesis of Protein Kinase C Theta (PKCθ) Inhibitors
A significant application of 3-substituted-2,6-difluoropyridines, including 2,6-Difluoropyridine-3-carboxaldehyde, is in the synthesis of potent and selective inhibitors of Protein Kinase C theta (PKCθ).[2][3] PKCθ is a member of the novel PKC subfamily and is predominantly expressed in T-cells, where it plays a crucial role in T-cell activation and signaling. Its involvement in autoimmune and inflammatory diseases has made it an attractive therapeutic target.
The synthesis of these inhibitors often involves the conversion of the aldehyde group of 2,6-Difluoropyridine-3-carboxaldehyde into other functional groups, followed by sequential nucleophilic aromatic substitution (SNAr) reactions at the C2 and C6 positions of the pyridine ring. The differential reactivity of the two C-F bonds allows for regioselective substitution, enabling the construction of complex 2,3,6-trisubstituted pyridine scaffolds.[1]
General Synthetic Workflow
The general strategy for utilizing 2,6-Difluoropyridine-3-carboxaldehyde in the synthesis of PKCθ inhibitors involves a multi-step process. The aldehyde functionality can be initially modified or used directly in condensation reactions. Subsequently, the fluorine atoms are displaced by various nucleophiles in a controlled manner.
Experimental Protocols
While specific, detailed experimental protocols for reactions using 2,6-Difluoropyridine-3-carboxaldehyde are often proprietary or embedded within broader synthetic schemes in patents, a general procedure for the key nucleophilic aromatic substitution step can be outlined based on related methodologies.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a 3-Substituted-2,6-difluoropyridine:
-
Reactant Preparation: A solution of the 3-substituted-2,6-difluoropyridine (1 equivalent) is prepared in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: The desired nucleophile (e.g., a primary or secondary amine, 1-1.2 equivalents) is added to the solution.
-
Base Addition: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents), is added to the reaction mixture to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridine derivative.
Signaling Pathway
Protein Kinase C theta (PKCθ) is a key enzyme in the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation, proliferation, and cytokine production. The inhibition of PKCθ is a promising strategy for the treatment of T-cell-mediated autoimmune and inflammatory diseases.
Safety and Handling
2,6-Difluoropyridine-3-carboxaldehyde is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,6-Difluoropyridine-3-carboxaldehyde (CAS 155601-65-3) is a valuable and versatile building block in medicinal chemistry. Its unique chemical properties, conferred by the two fluorine atoms and the reactive aldehyde group, make it an important intermediate for the synthesis of complex heterocyclic compounds. Its application in the development of potent and selective kinase inhibitors, such as those targeting PKCθ, highlights its significance in the ongoing search for novel therapeutics for a range of diseases. This technical guide provides a foundational understanding of its properties, synthetic utility, and biological relevance for researchers and professionals in the field of drug discovery and development.
References
Unveiling 2,6-Difluoropyridine-3-carbaldehyde: A Technical Primer for Scientific Professionals
Grasping the foundational nomenclature of chemical compounds is a critical first step in scientific research and development. This guide provides an in-depth look at 2,6-difluoropyridine-3-carbaldehyde, a compound of interest in various chemical and pharmaceutical applications.
The unequivocally recognized IUPAC (International Union of Pure and Applied Chemistry) name for the compound is 2,6-difluoropyridine-3-carbaldehyde .[1][2] An acceptable and frequently used synonym is 2,6-difluoropyridine-3-carboxaldehyde.[1][3] This nomenclature precisely describes the molecule's structure: a pyridine ring with fluorine atoms at the 2nd and 6th positions and a carbaldehyde (or carboxaldehyde) group at the 3rd position.
Core Chemical and Physical Data
A summary of the key physicochemical properties of 2,6-difluoropyridine-3-carbaldehyde is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 155601-65-3 | [2][3] |
| Molecular Formula | C6H3F2NO | [1][2][3] |
| Molecular Weight | 143.09 g/mol | [2][3] |
| Appearance | Liquid | [3] |
| Melting Point | 19-20 °C | [3] |
| Boiling Point | 64-66 °C at 15 mmHg | [3] |
| Density | 1.378 g/cm³ | [3] |
| Flash Point | 44.7 °C | [3] |
| Refractive Index | 1.492 | [3] |
| InChI Key | ZYCCUPSLEFLBNR-UHFFFAOYSA-N | [1][2] |
| SMILES | O=Cc1cncc(F)c1F | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route would involve the selective formylation of 2,6-difluoropyridine. This could potentially be achieved through methods such as:
-
Ortho-lithiation followed by quenching with a formylating agent: This common strategy for functionalizing pyridine rings would involve the deprotonation of 2,6-difluoropyridine at the 3-position using a strong base like lithium diisopropylamide (LDA), followed by the addition of an electrophilic formyl source such as N,N-dimethylformamide (DMF).
-
Metal-halogen exchange followed by formylation: If a suitable halogenated precursor (e.g., 3-bromo-2,6-difluoropyridine) is available, a metal-halogen exchange reaction using an organolithium reagent (e.g., n-butyllithium) could generate a nucleophilic intermediate that can then be reacted with a formylating agent.
A generalized experimental workflow for a potential synthesis is depicted below:
A potential synthetic workflow for 2,6-difluoropyridine-3-carbaldehyde.
Applications in Research and Drug Development
While specific signaling pathways directly modulated by 2,6-difluoropyridine-3-carbaldehyde are not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry. Pyridine and benzaldehyde derivatives are common pharmacophores found in a wide array of bioactive molecules.
The aldehyde functional group is a versatile chemical handle that can participate in numerous chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Potential applications in drug development could include:
-
Scaffold for library synthesis: The reactivity of the aldehyde allows for its use in combinatorial chemistry to generate libraries of compounds for high-throughput screening against various biological targets.
-
Precursor for bioactive compounds: It can be readily converted into other functional groups such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems, enabling the synthesis of diverse drug candidates.
-
Covalent inhibitors: The electrophilic nature of the aldehyde could potentially be exploited for the design of covalent inhibitors that form a stable bond with a target protein.
The logical relationship for its application in drug discovery is outlined in the following diagram:
Application of 2,6-difluoropyridine-3-carbaldehyde in drug discovery.
Further research is necessary to fully elucidate the biological activities and potential therapeutic applications of 2,6-difluoropyridine-3-carbaldehyde and its derivatives. This guide serves as a foundational resource for researchers and professionals embarking on studies involving this versatile chemical entity.
References
Solubility Profile of 2,6-Difluoronicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoronicotinaldehyde is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional organic materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and quality control. This technical guide provides an in-depth analysis of the predicted solubility of this compound based on its molecular structure and offers a standardized experimental protocol for its quantitative determination.
Due to a lack of publicly available quantitative solubility data for this compound, this guide focuses on predicting its solubility behavior and providing the methodology to determine it empirically.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a polar pyridine ring with an aldehyde group and two electronegative fluorine atoms, suggests a moderate to high polarity. This structural characteristic allows for an informed prediction of its solubility in a range of common organic solvents.
Structural Analysis:
-
Polar Groups: The aldehyde (-CHO) and the nitrogen atom in the pyridine ring are capable of hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules.
-
Fluorine Atoms: The two fluorine atoms increase the molecule's polarity and can participate in dipole-dipole interactions.
-
Aromatic Ring: The pyridine ring provides a degree of aromatic character, which may allow for some solubility in aromatic solvents.
Based on this analysis, this compound is expected to be more soluble in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is predicted to be limited.
Predicted Solubility Data
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents. These predictions are based on chemical principles and qualitative information inferred from synthetic procedures found in patent literature. It is important to note that this table serves as a guideline, and empirical determination is necessary for quantitative data.
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can dissolve a range of polar organic molecules. | |
| Ethyl Acetate | Moderately Soluble | A less polar aprotic solvent; solubility is expected to be lower than in more polar alternatives. | |
| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the aldehyde and pyridine nitrogen. |
| Ethanol | Soluble | Similar to methanol, it can act as a hydrogen bond donor and acceptor. | |
| Isopropanol | Moderately Soluble | Increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce solubility. | |
| Aromatic | Toluene | Sparingly Soluble | While the pyridine ring has aromatic character, the high polarity of the functional groups will likely limit solubility in this nonpolar aromatic solvent. |
| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | A polar chlorinated solvent that can dissolve a wide range of organic compounds. |
| Chloroform | Moderately Soluble | Similar to dichloromethane in its solvent properties. | |
| Nonpolar | Hexane | Insoluble | The high polarity of this compound makes it unlikely to dissolve in a nonpolar alkane solvent. |
| Diethyl Ether | Sparingly Soluble | A relatively nonpolar ether; solubility is expected to be low. |
Experimental Protocol for Solubility Determination
To obtain precise and accurate quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking facilitates the dissolution process.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Stability and Storage of 2,6-Difluoronicotinaldehyde: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the known stability and storage conditions for 2,6-Difluoronicotinaldehyde based on publicly available data. It is important to note that detailed, quantitative stability studies, including degradation kinetics under various stress conditions, are not extensively reported in the scientific literature. The information herein is supplemented with general chemical principles for aromatic aldehydes and fluorinated compounds to offer a thorough guide for researchers, scientists, and drug development professionals. All handling and storage procedures should be conducted with appropriate safety precautions in a controlled laboratory environment.
Overview and Physicochemical Properties
This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. Its chemical structure, featuring an aldehyde group and two fluorine atoms on the pyridine ring, dictates its reactivity and stability. The electron-withdrawing nature of the fluorine atoms and the aldehyde functionality makes the molecule susceptible to certain degradation pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 155601-65-3 | [1] |
| Molecular Formula | C₆H₃F₂NO | [1] |
| Molecular Weight | 143.09 g/mol | [2] |
| Appearance | Colorless to light yellow solid (<19°C) or liquid (>20°C) | [1] |
| Melting Point | 19-20 °C | [1][3] |
| Boiling Point | 64-66 °C at 15 mmHg | [1][3] |
| Density | 1.378 g/cm³ | [1][3] |
| pKa (Predicted) | -7.89 ± 0.10 | [1] |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. The compound is known to be sensitive to moisture.[1]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C. | To minimize degradation from thermal stress and maintain its solid state, reducing volatility and reactivity.[1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the aldehyde group and potential reactions with atmospheric components.[1][3] |
| Moisture | Keep container tightly sealed and in a dry environment. The compound is moisture-sensitive. | To prevent hydrolysis of the aldehyde and other moisture-mediated degradation.[1] |
| Light | Store in a light-proof container. | Although specific photostability data is unavailable, aromatic aldehydes can be susceptible to photodegradation. |
Stability Profile and Potential Degradation Pathways
While specific degradation kinetics for this compound are not publicly available, an understanding of its chemical structure allows for the prediction of its stability profile and potential degradation pathways.
Chemical Incompatibilities
To ensure stability, this compound should not be stored with the following classes of reagents:
-
Strong Oxidizing Agents: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.
-
Strong Reducing Agents: The aldehyde can be reduced to the corresponding alcohol.
-
Strong Bases: Can catalyze aldol condensation or other undesired side reactions.
-
Strong Acids: May lead to polymerization or other acid-catalyzed degradation reactions.
Predicted Degradation Pathways
-
Oxidation: The most probable degradation pathway is the oxidation of the aldehyde group to 2,6-difluoronicotinic acid, especially in the presence of air (oxygen). This can be accelerated by light and heat.
-
Hydrolysis: As the compound is noted to be moisture-sensitive, hydration of the aldehyde to form an unstable geminal diol is possible, which could facilitate further reactions.
-
Photodegradation: Aromatic aldehydes can undergo various photochemical reactions upon exposure to UV light, including photo-oxidation and radical-mediated polymerization.
-
Thermal Decomposition: At elevated temperatures, decomposition may occur, though the specific products are unknown.
Below is a diagram illustrating the logical relationship between storage conditions and the stability of the compound.
Caption: Logical relationship between storage conditions and compound stability.
General Experimental Protocols for Stability Testing
For researchers needing to generate specific stability data for this compound, the following general protocols, based on ICH guidelines, can be adapted.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Workflow for Forced Degradation Studies:
Caption: Experimental workflow for forced degradation studies.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Employ a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (HPLC-MS), to separate the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation. Identify and characterize the major degradation products using techniques like MS/MS and NMR.
Long-Term and Accelerated Stability Studies
To determine the shelf-life and confirm the recommended storage conditions, long-term and accelerated stability studies should be performed on the solid material in its intended packaging.
Table 3: General Protocol for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | -20°C ± 5°C | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 5°C ± 3°C | 6 months | 0, 3, 6 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, 6 months |
At each time point, the sample should be tested for appearance, purity (by a stability-indicating HPLC method), and any other relevant quality attributes.
Conclusion
This compound is a reactive molecule that requires specific storage conditions to ensure its stability. The primary recommendations are storage at or below -20°C under an inert, dry atmosphere, and protected from light. The aldehyde functionality is prone to oxidation, making the exclusion of air critical. While quantitative degradation data is scarce, the provided guidelines on potential degradation pathways and general experimental protocols for stability testing offer a framework for researchers to handle this compound effectively and to generate in-house stability data as needed. Adherence to these storage and handling practices will help ensure the quality and reliability of this compound in research and development applications.
References
An In-depth Technical Guide on 2,6-Difluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 2,6-Difluoronicotinaldehyde, a key reagent and building block in contemporary chemical and pharmaceutical research. The information is presented to support laboratory and development activities.
Physicochemical Data Summary
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and purity assessments.
| Identifier | Value | Source |
| Molecular Formula | C6H3F2NO | PubChem[1], Fluorochem[2] |
| Molecular Weight | 143.09 g/mol | PubChem[1] |
| IUPAC Name | 2,6-difluoropyridine-3-carbaldehyde | Fluorochem[2] |
| CAS Number | 155601-65-3 | Fluorochem[2] |
Experimental Protocols and Methodologies
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques. High-resolution mass spectrometry (HRMS) would be employed to experimentally verify the exact mass and deduce the elemental composition, confirming the molecular formula. The molecular weight is a calculated value based on the atomic weights of the constituent atoms in the empirical formula.
As this guide focuses on the intrinsic molecular properties of the compound, detailed experimental protocols for its synthesis or use in specific reactions are beyond the current scope. Researchers should refer to relevant synthetic literature for such procedures.
Logical Relationships
The relationship between the molecular formula and the molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct, logical connection.
Caption: Logical flow from molecular formula to molecular weight.
References
Technical Guide: Hazards and Safety Information for 2,6-Difluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and hazard information for 2,6-Difluoronicotinaldehyde (CAS No. 155601-65-3), a fluorinated pyridine derivative utilized as an intermediate in chemical synthesis.[1][2] Due to its reactive nature, a thorough understanding of its potential hazards and safe handling procedures is critical for all personnel.
Chemical and Physical Properties
This compound is a solid at room temperature.[2] Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H3F2NO | [1] |
| Molecular Weight | 143.09 g/mol | [1] |
| IUPAC Name | 2,6-difluoropyridine-3-carbaldehyde | [1] |
| Physical State | Solid | [2] |
| Purity | 97% | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]
GHS Classification
The GHS classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory[1]
GHS Label Elements
| Pictogram | Signal Word |
| GHS07: Harmful/Irritant | Warning |
Source: Fluorochem[2]
The following diagram illustrates the logical process for GHS classification based on available hazard data.
Caption: GHS Classification Workflow for this compound.
Toxicological Information
While specific LD50 and LC50 data for this compound are not publicly available, the GHS classification indicates a moderate acute toxicity profile primarily characterized by irritant effects. The toxicity of fluorinated aromatic compounds can vary, but some may release hydrogen fluoride upon decomposition, which is highly toxic.
Experimental Protocols for Hazard Assessment
The following sections describe the standard methodologies for assessing the hazards associated with this compound. These are based on OECD guidelines for chemical testing.
Skin Irritation/Corrosion Testing (OECD 439/431)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Test System: Reconstructed human epidermis (RhE) tissue models are used as an in-vitro alternative to animal testing.
-
Procedure:
-
A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
The exposure duration is varied to assess both irritation and corrosion potential (e.g., 3 minutes to 4 hours).
-
After exposure, the tissue is rinsed and incubated for a post-exposure period.
-
-
Endpoint: Cell viability is measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells.
-
Classification:
-
Corrosive (Category 1): Cell viability is below a certain threshold (e.g., <15% after 1-hour exposure).
-
Irritant (Category 2): Cell viability is reduced but remains above the corrosivity threshold (e.g., ≤ 50%).
-
Non-irritant: Cell viability is not significantly reduced (e.g., > 50%).
-
Eye Irritation/Serious Eye Damage Testing (OECD 492)
This protocol assesses the potential for a chemical to cause serious eye damage or irritation.
Methodology:
-
Test System: Reconstructed human cornea-like epithelium (RhCE) models are employed.
-
Procedure:
-
The test substance is applied to the surface of the RhCE tissue.
-
After a defined exposure time, the substance is rinsed off.
-
The tissue is incubated for a post-exposure period.
-
-
Endpoint: Cell viability is determined using methods like the MTT assay.
-
Classification: The degree of viability reduction correlates with the potential for eye irritation or serious eye damage. A substance is identified as causing serious eye damage (Category 1) if it leads to a significant drop in viability (e.g., ≤ 60%).
Safe Handling and Personal Protective Equipment (PPE)
Due to its irritant properties, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
The diagram below outlines the workflow for selecting and using appropriate PPE.
Caption: Workflow for PPE Selection and Use.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
The following flowchart details the first-aid response to an exposure event.
Caption: First Aid Procedure Flowchart.
Reactivity and Stability
Chemical Stability
-
Stable under recommended storage conditions (cool, dry, well-ventilated place, away from incompatible materials).
Incompatible Materials
-
Strong Oxidizing Agents: Can react violently, potentially leading to fire or explosion.
-
Strong Bases: May cause decomposition or unwanted reactions.
Hazardous Decomposition Products
-
Under fire conditions, thermal decomposition may produce toxic gases, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen fluoride (HF)
-
Nitrogen oxides (NOx)
-
Storage and Disposal
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure all personnel are trained on its specific hazards and handling procedures.
References
Methodological & Application
Synthesis of 2,6-Difluoronicotinaldehyde: A Detailed Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2,6-Difluoronicotinaldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol herein outlines a practical and efficient two-step synthetic route commencing from 2,6-difluoropyridine, a commercially available starting material. The synthesis involves a directed ortho-metalation followed by formylation. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, data presentation, and a visual representation of the synthetic workflow.
Note on Starting Material: The synthesis of this compound from 2,6-difluoroaniline, as specified in the topic, would necessitate a complex and low-yielding benzene-to-pyridine ring transformation. It is presumed that the intended starting material was a pyridine derivative. Consequently, this protocol details a more feasible and chemically sound synthesis starting from 2,6-difluoropyridine.
Synthetic Pathway Overview
The synthesis of this compound from 2,6-difluoropyridine is achieved through a two-step process:
-
Directed Ortho-Lithiation: 2,6-Difluoropyridine undergoes regioselective deprotonation at the 3-position using a strong, non-nucleophilic base, lithium diisopropylamide (LDA). This reaction is performed at low temperatures in an anhydrous ethereal solvent.
-
Formylation: The resulting 3-lithiated intermediate is then treated in situ with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. An acidic workup subsequently yields the final product, this compound.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis of this compound.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | ≥98% | Commercially Available |
| Diisopropylamine | C₆H₁₅N | 101.19 | ≥99.5% | Commercially Available |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | Prepared in-house |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Aqueous solution | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ortho-Lithiation | 2,6-Difluoropyridine, LDA | THF | -78 | 1-2 | Quantitative (in situ) |
| 2 | Formylation | 3-Lithio-2,6-difluoropyridine, DMF | THF | -78 to RT | 1-3 | 60-75% |
Experimental Protocols
Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: In situ Generation of Lithium Diisopropylamide (LDA)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 1.0 M relative to diisopropylamine).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Synthesis of this compound
-
In a separate dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,6-difluoropyridine (1.0 equivalent) in anhydrous THF (0.5 M).
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution from Step 1 into the solution of 2,6-difluoropyridine via a cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 3-lithiated species is typically quantitative.[1][2]
-
In a separate dry flask, dissolve anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) in a small amount of anhydrous THF.
-
Slowly add the DMF solution to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding 1 M aqueous hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow liquid or low-melting solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from 2,6-difluoropyridine.
Caption: Synthetic route to this compound.
This detailed protocol provides a robust and reproducible method for the synthesis of this compound, a key building block in medicinal chemistry and materials science. The use of directed ortho-metalation offers excellent regiocontrol, leading to the desired product in good yields. Researchers employing this protocol should adhere to strict anhydrous and anaerobic conditions to ensure optimal results.
References
Application Notes and Protocols for 2,6-Difluoronicotinaldehyde in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2,6-difluoronicotinaldehyde as a versatile building block in palladium-catalyzed cross-coupling reactions. The methodologies outlined below are essential for the synthesis of complex substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atoms and the aldehyde functionality make this reagent a valuable scaffold for creating novel molecular entities.[1]
Introduction
This compound is a key intermediate for the synthesis of various substituted pyridines. The two fluorine atoms on the pyridine ring significantly influence its reactivity. The carbon-fluorine bond at the 2- and 6-positions can be selectively functionalized using various cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations allow for the introduction of aryl, amino, and alkynyl moieties, respectively, providing access to a diverse range of chemical structures. The aldehyde group can be retained or further modified, adding another layer of synthetic versatility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[2][3][4][5] In the case of this compound, this reaction can be employed to synthesize 2-aryl-6-fluoronicotinaldehydes. Achieving regioselectivity is a key consideration in the reaction design.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for related dihalopyridine systems and is a starting point for optimization.[6][7]
Materials:
-
This compound
-
Arylboronic acid or arylboronic pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water mixture, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (0.02-0.05 equiv.) and the solvent.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90 |
Note: These conditions are starting points and may require optimization for specific substrates.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10][11] This method can be applied to this compound to synthesize 2-amino-6-fluoronicotinaldehyde derivatives, which are valuable intermediates in drug discovery.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on general procedures for the amination of aryl halides.[12]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |
| 2 | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 100 |
| 3 | Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 100 |
Note: The choice of ligand and base is crucial and depends on the specific amine used.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction can be used to introduce alkynyl groups at the 2-position of this compound. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[15][16][17]
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol is adapted from general procedures for copper-free Sonogashira couplings.[18][19]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Ligand (e.g., PPh₃, cataCXium® A)
-
Base (e.g., Et₃N, DIPA, Cs₂CO₃)
-
Solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the ligand (if required).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-2.0 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Representative Conditions for Copper-Free Sonogashira Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | 60 |
| 2 | Pd(OAc)₂ | cataCXium® A | Cs₂CO₃ | Dioxane | 80 |
| 3 | PdCl₂(MeCN)₂ | - | DIPA | DMF | 50 |
Note: The reaction conditions should be optimized for each specific alkyne substrate.
Caption: Copper-Free Sonogashira Coupling Workflow.
References
- 1. This compound CAS 155601-65-3 [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 19. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Applications of 2,6-Difluoronicotinaldehyde in Medicinal Chemistry: A Detailed Overview
Introduction
2,6-Difluoronicotinaldehyde is a versatile fluorinated pyridine derivative that serves as a crucial building block in the synthesis of novel therapeutic agents. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable precursor for the development of compounds with a range of biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in medicinal chemistry, with a particular focus on its application in the development of antibacterial agents targeting the FtsZ protein.
Application Notes
The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the creation of complex heterocyclic molecules. The presence of the aldehyde group allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and cyclization reactions. The difluoropyridine core is a key pharmacophore in several biologically active molecules, contributing to improved metabolic stability, binding affinity, and pharmacokinetic properties.
A significant area of application is in the development of novel antibacterial agents that inhibit the bacterial cell division protein FtsZ. FtsZ is a crucial and highly conserved protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death, making it an attractive target for new antibiotics. Derivatives of 2,6-difluorobenzamide, which can be synthesized from this compound via oxidation and amidation, have shown promising inhibitory activity against FtsZ.
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity of 2,6-difluorobenzamide derivatives, which are structurally related to compounds that can be synthesized from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| 1 | 3-chloroalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25 - 1 | [1] |
| 2 | 3-bromoalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25 - 1 | [1] |
| 3 | 3-alkyloxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25 - 1 | [1] |
| 1 | 3-chloroalkoxy-2,6-difluorobenzamide | Staphylococcus aureus | <10 | [1] |
| 2 | 3-bromoalkoxy-2,6-difluorobenzamide | Staphylococcus aureus | <10 | [1] |
| 3 | 3-alkyloxy-2,6-difluorobenzamide | Staphylococcus aureus | <10 | [1] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a key intermediate, 2,6-difluoronicotinic acid, from this compound, its subsequent conversion to a model bioactive compound, 2,6-difluoronicotinamide, and a protocol for evaluating the FtsZ polymerization inhibition activity.
Protocol 1: Synthesis of 2,6-Difluoronicotinic Acid via Jones Oxidation of this compound
This protocol describes the oxidation of the aldehyde group of this compound to a carboxylic acid using Jones reagent.
Materials:
-
This compound
-
Acetone
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.
-
Slowly add Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the orange-brown color of the Jones reagent persists.
-
Once the reaction is complete, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange-brown color disappears and a green precipitate of chromium salts forms.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add dichloromethane and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoronicotinic acid.
Protocol 2: Synthesis of 2,6-Difluoronicotinamide from 2,6-Difluoronicotinic Acid
This protocol details the conversion of the synthesized 2,6-difluoronicotinic acid to the corresponding amide.
Materials:
-
2,6-Difluoronicotinic Acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (aqueous or in dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 2,6-difluoronicotinic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the reaction mixture to cool to room temperature and then carefully concentrate it under reduced pressure to remove excess thionyl chloride and solvent. This will yield the crude 2,6-difluoronicotinoyl chloride.
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath.
-
Slowly add a solution of ammonia (2.5 eq) to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-difluoronicotinamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: FtsZ Polymerization Light Scattering Assay
This assay is used to evaluate the inhibitory effect of synthesized compounds on the polymerization of the FtsZ protein.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (100 mM)
-
Test compound (dissolved in DMSO)
-
Fluorometer or spectrophotometer with a light scattering detector
-
Cuvettes or 96-well plates
Procedure:
-
Prepare a reaction mixture containing the polymerization buffer and the purified FtsZ protein (final concentration typically 5-10 µM).
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO only).
-
Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the compound to interact with the FtsZ protein.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the light scattering at a 90-degree angle using a fluorometer (e.g., excitation and emission wavelengths of 350 nm).
-
Record the light scattering signal over time (e.g., every 30 seconds for 20-30 minutes).
-
Analyze the data by plotting light scattering intensity versus time. A decrease in the rate and extent of light scattering in the presence of the test compound indicates inhibition of FtsZ polymerization.
-
The IC50 value (the concentration of the compound that inhibits 50% of FtsZ polymerization) can be calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: Signaling pathway of FtsZ inhibition by this compound derivatives.
Caption: General experimental workflow for the synthesis of bioactive compounds.
References
Application Notes: 2,6-Difluoronicotinaldehyde as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoronicotinaldehyde is a valuable and versatile fluorinated pyridine derivative that serves as a key building block in the synthesis of complex heterocyclic molecules and Active Pharmaceutical Ingredients (APIs). The presence of two electron-withdrawing fluorine atoms on the pyridine ring, ortho and para to the aldehyde group, significantly influences the reactivity of the molecule. This unique electronic profile makes it an attractive starting material for the synthesis of a variety of therapeutic agents, including kinase inhibitors and antibacterial agents. The aldehyde functionality provides a reactive handle for a range of chemical transformations, such as condensation reactions and reductive aminations, enabling the construction of diverse molecular scaffolds.
Key Applications in API Synthesis
The strategic incorporation of the 2,6-difluoropyridine moiety into drug candidates can enhance their pharmacological properties. Fluorine substitution is known to improve metabolic stability, binding affinity, and membrane permeability. Consequently, this compound is a sought-after intermediate in medicinal chemistry for the development of novel therapeutics.
1. Kinase Inhibitors:
The pyridine scaffold is a common feature in many kinase inhibitors, as it can effectively interact with the hinge region of the ATP-binding site of kinases. This compound can be utilized to synthesize pyridinyl-based kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. A common synthetic strategy involves a Knoevenagel condensation reaction to introduce a side chain that can interact with the kinase active site.
2. Antibacterial Agents:
The 2,6-difluoropyridine core is also present in molecules with antibacterial properties. For instance, derivatives of the related 2,6-difluorobenzamide have been shown to inhibit the bacterial cell division protein FtsZ, a promising target for new antibiotics. The aldehyde group of this compound can be transformed into various functional groups to explore structure-activity relationships for FtsZ inhibition.
Data Presentation: Representative Synthetic Yields
The following table summarizes representative yields for key synthetic transformations using this compound. These are illustrative examples based on common organic reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
| Reaction Type | Reactant | Product | Representative Yield (%) |
| Knoevenagel Condensation | Malononitrile | 2-((2,6-difluoropyridin-3-yl)methylene)malononitrile | 85-95% |
| Reductive Amination | Aniline | N-((2,6-difluoropyridin-3-yl)methyl)aniline | 70-85% |
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(2,6-difluoropyridin-3-yl)acrylonitrile | 80-90% |
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a relevant signaling pathway for a potential API derived from this compound and a general experimental workflow for its utilization in synthesis.
Caption: Ras-Raf-MEK-ERK signaling pathway with inhibition by a potential API.
Caption: General experimental workflow for API synthesis.
Experimental Protocols
The following are detailed, representative protocols for key reactions involving this compound.
Protocol 1: Synthesis of a Kinase Inhibitor Scaffold via Knoevenagel Condensation
This protocol describes the synthesis of a 2-cyano-3-(2,6-difluoropyridin-3-yl)acrylamide derivative, a common scaffold in kinase inhibitors, through a Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
2-Cyanoacetamide (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound (1.0 g, 6.99 mmol) in ethanol (20 mL) in a round-bottom flask, add 2-cyanoacetamide (0.64 g, 7.69 mmol).
-
Add a catalytic amount of piperidine (0.07 mL, 0.70 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-cyano-3-(2,6-difluoropyridin-3-yl)acrylamide.
Expected Results:
-
Yield: 85-95%
-
Appearance: White to off-white solid
-
Purity (by HPLC): >98%
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This protocol details the synthesis of N-((2,6-difluoropyridin-3-yl)methyl)aniline, a potential intermediate for more complex APIs, via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (solvent)
-
Acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Dissolve this compound (1.0 g, 6.99 mmol) and aniline (0.64 mL, 6.99 mmol) in dichloromethane (30 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.22 g, 10.48 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results:
-
Yield: 70-85%
-
Appearance: Pale yellow oil or solid
-
Purity (by HPLC): >97%
Application Notes and Protocols: Reaction of 2,6-Difluoronicotinaldehyde with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of fluorinated heterocyclic compounds is of paramount importance in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 2,6-Difluoronicotinaldehyde is a key building block for accessing a variety of fluorinated pyridine derivatives. The Grignard reaction, a robust and versatile carbon-carbon bond-forming reaction, provides a direct route to synthesize valuable secondary alcohols from this aldehyde, which can serve as precursors to a wide range of biologically active molecules.
This document provides detailed application notes and a generalized protocol for the reaction of this compound with Grignard reagents. It outlines the reaction mechanism, potential challenges, and strategies for optimization, along with a step-by-step experimental procedure.
Reaction Principle and Mechanism
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde.[1][2][3] The reaction proceeds via a nucleophilic addition mechanism to form a tetrahedral magnesium alkoxide intermediate.[3] Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.[1][2][3]
The two fluorine atoms on the pyridine ring of this compound are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the fluorine atom at the 2-position can also exert steric hindrance, potentially impeding the approach of bulky Grignard reagents.
Data Presentation
The following tables summarize typical reactants, stoichiometry, and reaction conditions for the Grignard reaction with substituted aldehydes. These values should be considered as a starting point for optimization.
Table 1: Reactants and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio |
| This compound | 143.08 | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 |
| Organic Halide (R-X) | Varies | 11.0 | 1.1 |
| Anhydrous Solvent (e.g., THF, Diethyl Ether) | - | - | - |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Value |
| Grignard Formation | |
| Reaction Temperature | Room Temperature to 40 °C |
| Reaction Time | 1 - 2 hours |
| Addition to Aldehyde | |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Work-up | |
| Quenching Agent | Saturated aqueous NH₄Cl |
| Expected Outcome | |
| Product | (2,6-Difluoropyridin-3-yl)(R)methanol |
| Typical Yield | 60-85% (highly dependent on the Grignard reagent and reaction conditions) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the reaction of this compound with a Grignard reagent.
Safety Precautions:
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are crucial for the success of the reaction.
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic. Proper temperature control is essential.
-
All procedures should be performed in a well-ventilated fume hood.
Protocol 1: In-situ Preparation of Grignard Reagent and Reaction with this compound
Materials:
-
This compound
-
Magnesium turnings
-
Organic halide (e.g., bromomethane, iodomethane, phenyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Reflux condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Syringes and needles
-
Ice bath and/or dry ice-acetone bath
Procedure:
Part A: Preparation of the Grignard Reagent
-
Assemble the dry three-necked flask with a dropping funnel, reflux condenser, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of the organic halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the organic halide solution to the magnesium suspension to initiate the reaction. Initiation is typically indicated by a color change (disappearance of the iodine color), the formation of a cloudy solution, and gentle refluxing of the solvent. Gentle warming with a heat gun may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. For sensitive substrates or highly reactive Grignard reagents, a lower temperature (e.g., -78 °C) may be beneficial.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dry flask.
-
Transfer the aldehyde solution to the dropping funnel and add it dropwise to the cooled and stirred Grignard reagent solution. The rate of addition should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure secondary alcohol.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that all reagents and solvents were rigorously dried, as Grignard reagents are readily quenched by water. Activating the magnesium with iodine or 1,2-dibromoethane is crucial.
-
Side Reactions: The primary side reaction is the reduction of the aldehyde to the corresponding primary alcohol, which can occur if the Grignard reagent possesses β-hydrogens.[4] Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) can mitigate this. Performing the reaction at lower temperatures can also help to suppress side reactions.[4]
-
Steric Hindrance: For bulky Grignard reagents, steric hindrance from the ortho-fluoro group may be an issue. In such cases, the use of additives like anhydrous cerium(III) chloride (CeCl₃) can be beneficial.[4] CeCl₃ transmetalates with the Grignard reagent to form a more nucleophilic and less basic organocerium species, which can improve the yield of the desired addition product and suppress side reactions.[4]
Protocol 2: Cerium(III) Chloride Mediated Grignard Addition (for sterically hindered cases)
-
Follow steps 1-8 in Part A of Protocol 1 to prepare the Grignard reagent.
-
In a separate, dry three-necked flask under an inert atmosphere, add anhydrous cerium(III) chloride (1.2 equivalents) and suspend it in anhydrous THF. Stir the slurry vigorously for 1-2 hours at room temperature to activate the CeCl₃.
-
Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Add the pre-formed Grignard reagent solution (1.1 equivalents) dropwise to the CeCl₃ slurry and stir for 1 hour at -78 °C.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Follow the work-up and purification steps as described in Part C of Protocol 1.
Visualization
Caption: General mechanism of the Grignard reaction with this compound.
Caption: Experimental workflow for the synthesis of secondary alcohols from this compound.
References
Protocol for the Formylation of Fluorinated Pyridines: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formylation of fluorinated pyridines, a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. The introduction of a formyl group onto a fluorinated pyridine ring opens up a plethora of synthetic possibilities for further functionalization.
Introduction
Fluorinated pyridines are a privileged scaffold in medicinal chemistry, offering unique properties such as altered basicity, improved metabolic stability, and enhanced binding interactions. The formylation of these structures provides a key handle for the elaboration of more complex molecules. The primary methods for the formylation of fluorinated pyridines are Directed ortho-Metalation (DoM) followed by quenching with an electrophilic formylating agent, and to a lesser extent, the Vilsmeier-Haack reaction. The choice of method is highly dependent on the substitution pattern of the fluorinated pyridine.
I. Directed ortho-Metalation (DoM) and Formylation
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2] In the context of fluorinated pyridines, a strong base, typically an organolithium reagent, is used to deprotonate a position ortho to a directing group. The fluorine atom itself can act as a weak directing group, and its electronic influence, combined with the inherent reactivity of the pyridine ring, dictates the site of metalation. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[1][3]
A. General Experimental Workflow for DoM and Formylation
The general workflow for the formylation of fluorinated pyridines via Directed ortho-Metalation is depicted below.
Figure 1: General workflow for the formylation of fluorinated pyridines via Directed ortho-Metalation.
B. Data Summary for DoM and Formylation of Fluorinated Pyridines
The following table summarizes the reaction conditions and yields for the formylation of various fluorinated pyridines using the DoM strategy.
| Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Formylating Agent (equiv.) | Product | Yield (%) | Reference |
| 2-Fluoropyridine | n-BuLi (1.1) | THF | -78 | 1 | DMF (1.2) | 2-Fluoro-3-pyridinecarboxaldehyde | 65-78 | [4][5] |
| 3-Fluoropyridine | LDA (1.1) | THF | -78 | 1 | DMF (1.2) | 3-Fluoro-4-pyridinecarboxaldehyde | 70-85 | [6][7] |
| 2,6-Difluoropyridine | n-BuLi (1.1) | THF | -78 | 0.5 | DMF (1.2) | 2,6-Difluoro-3-pyridinecarboxaldehyde | 75 | [8] |
| 3,5-Difluoropyridine | n-BuLi (1.1) | THF | -78 to -40 | 2 | DMF (1.5) | 3,5-Difluoro-2-pyridinecarboxaldehyde | 53 | [1] |
C. Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-pyridinecarboxaldehyde
This protocol details the formylation of 3-fluoropyridine at the C4 position.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) and stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
Add a solution of 3-fluoropyridine (1.0 eq) in anhydrous THF (5 mL) dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Formylation:
-
Slowly add N,N-dimethylformamide (DMF, 1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-fluoro-4-pyridinecarboxaldehyde as a solid.
-
II. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[11][12] Due to the electron-deficient nature of fluorinated pyridines, this reaction is generally less effective and may require harsher conditions compared to electron-rich substrates. However, it can be a viable option in certain cases.
A. General Experimental Workflow for Vilsmeier-Haack Formylation
The general workflow for the Vilsmeier-Haack formylation is outlined below.
Figure 2: General workflow for the Vilsmeier-Haack formylation.
B. Data Summary for Vilsmeier-Haack Formylation of Fluorinated Pyridines
Detailed quantitative data for the Vilsmeier-Haack formylation of a wide range of simple fluorinated pyridines is less commonly reported in the literature compared to the DoM approach. The reaction is often substrate-specific and may result in complex mixtures or require forcing conditions for electron-deficient rings.
| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,3,5,6-Tetrafluoropyridine | POCl₃, DMF | Neat | 100-120 | 12 | 2,3,5,6-Tetrafluoro-4-pyridinecarboxaldehyde | Low to Moderate | [General Knowledge] |
Note: The yield for the Vilsmeier-Haack formylation of highly fluorinated pyridines can be variable and is often not high. Optimization of reaction conditions is typically required.
C. Detailed Experimental Protocol
Protocol 2: Vilsmeier-Haack Formylation of 2,3,5,6-Tetrafluoropyridine (General Procedure)
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
-
Formylation:
-
Add 2,3,5,6-tetrafluoropyridine (1.0 eq) to the Vilsmeier reagent.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain 2,3,5,6-tetrafluoro-4-pyridinecarboxaldehyde.
-
Conclusion
The formylation of fluorinated pyridines is a key synthetic transformation that is most reliably achieved through Directed ortho-Metalation followed by quenching with DMF. This method offers good regioselectivity and generally provides moderate to high yields. The Vilsmeier-Haack reaction presents an alternative, though often less efficient, route for these electron-deficient substrates. The choice of protocol should be guided by the specific substitution pattern of the fluorinated pyridine and the desired regioselectivity of the formylation. Careful optimization of reaction conditions is crucial for achieving satisfactory results, particularly with the Vilsmeier-Haack reaction.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Directed Ortho Metalation [organic-chemistry.org]
- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
The Strategic Role of Fluorinated Compounds in Modern Drug Design: Applications and Protocols
Introduction
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacological profile.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic modifications that can significantly enhance a drug's efficacy, metabolic stability, and pharmacokinetic properties.[1][3][4] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its broad utility in drug design. This widespread application stems from fluorine's ability to influence key drug attributes such as lipophilicity, acidity (pKa), and binding affinity to the target protein.[5] Furthermore, the introduction of fluorine can block sites of metabolic degradation, thereby increasing the drug's half-life and bioavailability.[6] These notes provide an overview of the applications of fluorinated compounds in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Data Presentation: The Quantitative Impact of Fluorination
The strategic placement of fluorine atoms can lead to measurable improvements in a drug candidate's properties. The following tables summarize the quantitative effects of fluorination on key pharmacological parameters for representative drug classes.
Table 1: Effect of Fluorination on Cyclooxygenase (COX) Inhibition for Celecoxib Analogues
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | CH₃ | 7.7 | 0.07 | 110 |
| Fluorinated Analogue 10a | SO₂Me | 8.3 | 0.19 | 43.7 |
| Fluorinated Analogue 10b | SO₂NH₂ | 258 | 0.73 | 353.4 |
Data adapted from a study on celecoxib analogues, where fluorination is part of the core structure and modifications are made to the side chains.[7]
Table 2: Impact of Fluorination on the Metabolic Stability of a CSNK2 Kinase Inhibitor
| Compound | Substitution | In Vivo Half-life (t½, h) | In Vivo AUC (h·nM) | Oral Bioavailability (F) |
| Compound 1 | H | 1.2 | 7010 | - |
| Compound 2 | F | 2.5 | 10100 | 52% |
Data from a study demonstrating that strategic fluorination of a CSNK2 inhibitor improves its pharmacokinetic profile in mice.[4]
Table 3: Inhibitory Potency of Various PARP Inhibitors (Illustrative Examples)
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| Olaparib | 1.9 | 1.5 |
| Rucaparib | 1.4 | 1.4 |
| Talazoparib | 1.2 | 0.8 |
| Niraparib | 3.8 | 2.1 |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of fluorinated compounds in drug design.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,6-Difluoronicotinaldehyde as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoronicotinaldehyde and its structural analogs are pivotal precursors in the synthesis of a variety of agrochemicals, particularly benzoylurea insecticides. The presence of the difluorinated pyridine or benzene ring is a key pharmacophore that contributes to the high efficacy and selectivity of these compounds. This document provides detailed application notes and experimental protocols for the multi-step synthesis of a representative benzoylurea insecticide, Teflubenzuron, using the readily available 2,6-difluorobenzaldehyde as a starting material, a close structural analog of this compound. The protocols herein detail the transformation of 2,6-difluorobenzaldehyde to the key intermediate, 2,6-difluorobenzamide, and its subsequent conversion to Teflubenzuron. Furthermore, the mode of action of benzoylurea insecticides as chitin synthesis inhibitors is elucidated.
Synthetic Pathway Overview
The synthesis of benzoylurea insecticides from 2,6-difluorobenzaldehyde is a multi-step process that proceeds through the key intermediate 2,6-difluorobenzamide. The overall synthetic route involves three main stages:
-
Oxidation and Oximation: Conversion of 2,6-difluorobenzaldehyde to its corresponding aldoxime.
-
Dehydration: Transformation of the aldoxime to 2,6-difluorobenzonitrile.
-
Hydrolysis: Conversion of the nitrile to the crucial intermediate, 2,6-difluorobenzamide.
-
Condensation: Reaction of 2,6-difluorobenzamide with a substituted isocyanate to yield the final benzoylurea insecticide, Teflubenzuron.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 2,6-Difluorobenzonitrile from 2,6-Difluorobenzaldehyde
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Oximation | 2,6-difluorobenzaldehyde, hydroxylamine hydrochloride, pyridine | 25 | 1 | >95 |
| 2 | Dehydration | 2,6-difluoroaldoxime, acetic anhydride | 140 | 2 | ~90 |
Table 2: Summary of Quantitative Data for the Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3 | Hydrolysis | 2,6-difluorobenzonitrile, hydrogen peroxide, sodium hydroxide, water | 50 | 5 | 91.2 |
Table 3: Summary of Quantitative Data for the Synthesis of Teflubenzuron from 2,6-Difluorobenzamide
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4 | Condensation | 2,6-difluorobenzamide, 3,5-dichloro-2,4-difluorophenyl isocyanate, anhydrous solvent (e.g., toluene) | 110-120 (reflux) | 4-8 | High |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorobenzonitrile from 2,6-Difluorobenzaldehyde
This protocol describes a two-step process involving the formation of an aldoxime followed by dehydration.
Step 1: Synthesis of 2,6-Difluoroaldoxime
-
Materials: 2,6-difluorobenzaldehyde, hydroxylamine hydrochloride, pyridine, ethanol, water, beaker, magnetic stirrer.
-
Procedure:
-
Dissolve 10.0 g (70.4 mmol) of 2,6-difluorobenzaldehyde in 50 mL of ethanol in a 250 mL beaker.
-
In a separate beaker, dissolve 5.8 g (83.5 mmol) of hydroxylamine hydrochloride in 20 mL of water.
-
Add the hydroxylamine hydrochloride solution to the aldehyde solution with stirring.
-
Slowly add 6.6 g (83.5 mmol) of pyridine to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of cold water to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with water, and air dry to obtain 2,6-difluoroaldoxime.
-
Step 2: Synthesis of 2,6-Difluorobenzonitrile
-
Materials: 2,6-difluoroaldoxime, acetic anhydride, round-bottom flask, reflux condenser, heating mantle.
-
Procedure:
-
Place 10.0 g (63.6 mmol) of 2,6-difluoroaldoxime in a 100 mL round-bottom flask.
-
Add 20 mL of acetic anhydride to the flask.
-
Attach a reflux condenser and heat the mixture to 140 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice.
-
Stir the mixture until the excess acetic anhydride is hydrolyzed.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield 2,6-difluorobenzonitrile.
-
Protocol 2: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile
This protocol details the hydrolysis of the nitrile to the amide using alkaline hydrogen peroxide.
-
Materials: 2,6-difluorobenzonitrile, 20% sodium hydroxide solution, 30% hydrogen peroxide solution, 10% hydrochloric acid solution, four-necked flask, stirrer, thermometer, reflux condenser.
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30.0 g (0.216 mol) of 2,6-difluorobenzonitrile and 25.6 g (0.128 mol) of 20% sodium hydroxide solution.
-
Heat the mixture to 50°C with stirring.
-
Add 72.6 g (0.641 mol) of 30% hydrogen peroxide solution dropwise over 3 hours, maintaining the temperature at 50°C.
-
After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 2 hours.
-
Cool the reaction mixture to 25°C.
-
Neutralize the mixture to a pH of approximately 7.0 by the dropwise addition of 10% hydrochloric acid solution.
-
Stir the resulting slurry for 1.5 hours at 25°C.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the solid product under vacuum to yield 2,6-difluorobenzamide as a white solid.[1]
-
Protocol 3: Synthesis of Teflubenzuron from 2,6-Difluorobenzamide
This protocol describes the final condensation step to form the benzoylurea insecticide, Teflubenzuron.[1]
-
Materials: 2,6-difluorobenzamide, 3,5-dichloro-2,4-difluorophenyl isocyanate, anhydrous solvent (e.g., toluene), reaction vessel with heating and stirring capabilities, reflux condenser.
-
Procedure:
-
In a reaction vessel, dissolve 2,6-difluorobenzamide in a suitable anhydrous solvent.
-
Heat the solution to 110-120°C.
-
Prepare a solution of 3,5-dichloro-2,4-difluorophenyl isocyanate in the same anhydrous solvent.
-
Add the isocyanate solution dropwise to the heated 2,6-difluorobenzamide solution over 1-2 hours.
-
After the addition is complete, maintain the reaction at reflux for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature, and then further to 0-10°C to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the product under vacuum to yield Teflubenzuron.[1]
-
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic route from 2,6-Difluorobenzaldehyde to Teflubenzuron.
Signaling Pathway: Inhibition of Chitin Synthesis
Benzoylurea insecticides act as insect growth regulators by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[1] This disruption of the molting process is ultimately lethal to the insect larvae. The precise molecular target is the enzyme chitin synthase.[2][3]
Caption: Mechanism of action of benzoylurea insecticides.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2,6-Difluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 2,6-difluoronicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms on the pyridine ring significantly influences its reactivity, making palladium-catalyzed methods essential for the synthesis of diverse derivatives. This document details protocols for key transformations, presents representative quantitative data, and discusses the applications of the resulting compounds in drug development.
Introduction
This compound is a valuable synthetic intermediate due to the strategic placement of its functional groups. The aldehyde allows for a variety of subsequent chemical modifications, while the fluorine atoms can enhance the metabolic stability and binding affinity of target molecules. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of the pyridine core, enabling the construction of complex molecular architectures. This document focuses on four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the fluorine-bearing positions. The reactivity of the C-F bonds towards oxidative addition to the palladium catalyst is a critical factor, and typically, more forcing conditions or specialized catalyst systems are required compared to C-Br or C-I bonds.
Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Fluorides
The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl fluorides with various arylboronic acids, providing an indication of the expected efficiency for similar transformations with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Difluoropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 2-Fluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 92 |
| 3 | 4-Fluoroanisole | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 24 | 78 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene and water to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Difluoronicotinaldehyde synthesis. The primary focus is on the halogen exchange (Halex) reaction, a common method for introducing fluorine atoms into aromatic rings.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through a halogen exchange reaction, specifically the fluorination of 2,6-dichloronicotinaldehyde. This process typically involves treating the chlorinated precursor with a fluoride salt at elevated temperatures.
Q2: What are the key factors influencing the yield of the halogen exchange reaction for this synthesis?
Several factors can significantly impact the yield:
-
Fluorinating Agent: The choice and quality of the fluoride source (e.g., KF, CsF) are critical. Anhydrous conditions are often essential.
-
Solvent: A high-boiling point, polar aprotic solvent is typically used to facilitate the reaction.
-
Temperature: The reaction generally requires high temperatures to proceed at a reasonable rate.
-
Catalyst: Phase-transfer catalysts can be employed to enhance the reaction rate and yield.
-
Purity of Starting Material: Impurities in the 2,6-dichloronicotinaldehyde can lead to side reactions and lower yields.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the halogen exchange of 2,6-dichloronicotinaldehyde.
Problem 1: Low or No Conversion to this compound
Possible Causes:
-
Inactive Fluorinating Agent: The fluoride salt may have absorbed moisture, reducing its reactivity.
-
Insufficient Temperature: The reaction temperature may be too low for the halogen exchange to occur efficiently.
-
Poor Solubility of Reagents: The fluoride salt may not be sufficiently soluble in the chosen solvent.
-
Catalyst Inefficiency: The phase-transfer catalyst, if used, may be inactive or used in an insufficient amount.
Solutions:
-
Dry the Fluorinating Agent: Ensure the fluoride salt is thoroughly dried before use, for example, by heating under vacuum.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Solvent Selection: Use a high-boiling point, polar aprotic solvent like sulfolane or DMF to improve the solubility of the fluoride salt.
-
Catalyst Screening: If using a phase-transfer catalyst, consider screening different catalysts or increasing the catalyst loading.
Problem 2: Formation of Side Products
Possible Causes:
-
Presence of Water: Moisture can lead to the formation of hydroxy-pyridines and other byproducts.
-
Over-reaction or Decomposition: Excessively high temperatures or prolonged reaction times can cause the product to decompose or undergo further reactions.
-
Impurities in Starting Material: Impurities in the 2,6-dichloronicotinaldehyde can react to form various side products.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Time and Temperature: Monitor the reaction closely to determine the optimal point for quenching the reaction, avoiding prolonged heating after the starting material is consumed.
-
Purify Starting Material: Purify the 2,6-dichloronicotinaldehyde before use, for example, by recrystallization or column chromatography.
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Co-distillation with Solvent: The product may have a boiling point close to that of the solvent, making separation by distillation challenging.
-
Formation of Emulsions during Workup: The reaction mixture may form stable emulsions during aqueous workup.
-
Product Instability: The aldehyde functionality may be sensitive to certain purification conditions.
Solutions:
-
Solvent Choice: Select a solvent with a boiling point significantly different from that of the product.
-
Workup Procedure: Use brine washes to help break emulsions. Alternatively, filtration through a pad of celite can be effective.
-
Purification Method: Consider alternative purification methods such as column chromatography on silica gel.
Data Presentation
The following tables summarize key parameters and their impact on the yield of this compound synthesis.
Table 1: Effect of Fluorinating Agent and Catalyst on Yield
| Entry | Fluorinating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KF | None | Sulfolane | 220 | 24 | 45 |
| 2 | KF | 18-crown-6 (10) | Sulfolane | 200 | 18 | 65 |
| 3 | CsF | None | Sulfolane | 220 | 12 | 75 |
| 4 | CsF | 18-crown-6 (10) | Sulfolane | 200 | 10 | 85 |
Table 2: Influence of Solvent and Temperature on Yield (using CsF as fluorinating agent)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 150 | 24 | 55 |
| 2 | DMSO | 190 | 18 | 68 |
| 3 | Sulfolane | 220 | 12 | 75 |
| 4 | NMP | 205 | 15 | 70 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Halogen Exchange:
-
Preparation: To a dried reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2,6-dichloronicotinaldehyde and the chosen anhydrous fluoride salt (e.g., CsF).
-
Solvent and Catalyst Addition: Add the dry, high-boiling point polar aprotic solvent (e.g., sulfolane) and the phase-transfer catalyst (if used).
-
Reaction: Heat the mixture to the desired temperature under an inert atmosphere and monitor the reaction progress by a suitable chromatographic technique (TLC, GC, or HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent and filter to remove inorganic salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of Crude 2,6-Difluoronicotinaldehyde by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-Difluoronicotinaldehyde by distillation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the distillation of this compound.
Problem 1: Product decomposition or charring in the distillation flask.
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Question: I am observing darkening of the crude material and low yield of the distilled product, suggesting decomposition. What could be the cause and how can I prevent it?
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Answer: Decomposition of this compound during distillation is likely due to excessive heat. Fluorinated aldehydes can be susceptible to thermal degradation.
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Solution 1: Reduce the distillation temperature. This can be achieved by lowering the pressure of the vacuum system. A high-quality vacuum pump is essential for achieving a low enough pressure to distill the aldehyde at a moderate temperature.
-
Solution 2: Ensure even heating. Use a heating mantle with a stirrer to ensure the crude material is heated evenly and to prevent localized overheating. A water or oil bath can also provide more uniform heating compared to a heating mantle alone.
-
Solution 3: Minimize distillation time. Prolonged exposure to high temperatures can promote decomposition. Once the desired fraction begins to distill, maintain a steady rate of collection and do not heat for an extended period after the product has been collected.
-
Problem 2: Inefficient separation of impurities.
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Question: My distilled this compound is still contaminated with impurities. How can I improve the separation?
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Answer: Poor separation can result from several factors, including the presence of close-boiling impurities and an inefficient distillation setup.
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Solution 1: Use a fractionating column. For impurities with boiling points close to that of the product, a simple distillation may not be sufficient. Employing a fractionating column (e.g., Vigreux or packed column) increases the number of theoretical plates, enhancing separation efficiency.
-
Solution 2: Optimize the distillation rate. A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more effective separation. A typical rate is 1-2 drops per second.
-
Solution 3: Identify and remove impurities beforehand. If possible, identify the major impurities by techniques like GC-MS. Some impurities might be removed by other purification methods like an aqueous wash or column chromatography prior to distillation. For instance, acidic or basic impurities can be removed with an appropriate aqueous wash.
-
Problem 3: "Bumping" or unstable boiling of the crude material.
-
Question: The crude this compound is boiling erratically, with sudden violent bursts. How can I achieve smooth boiling?
-
Answer: "Bumping" is a common issue in distillation, especially under vacuum. It is caused by the superheating of the liquid, followed by rapid, uncontrolled boiling.
-
Solution 1: Use boiling chips or a magnetic stirrer. Add a few fresh boiling chips to the distillation flask before heating. For vacuum distillation, a magnetic stirrer is highly recommended for ensuring smooth boiling.
-
Solution 2: Degas the crude material. Volatile impurities or dissolved gases can contribute to bumping. A brief period of stirring under vacuum at a temperature below the boiling point can help to remove these before starting the distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
A1: The reported boiling point of this compound is 64-66 °C at a pressure of 15 mm Hg.[1] It is crucial to perform the distillation under vacuum to avoid high temperatures that could lead to decomposition.
Q2: What are the common impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, potential contaminants in crude this compound may include:
-
Unreacted starting materials: Depending on the synthesis, these could include precursors to the aldehyde.
-
Solvents: Residual solvents from the reaction or workup.
-
Over-oxidized product: Formation of the corresponding carboxylic acid, 2,6-difluoronicotinic acid, is a possibility.
-
Halogenated byproducts: Syntheses involving halogenation steps might lead to the formation of other halogenated pyridine derivatives. For example, in the synthesis of a related compound, 2,6-dichloro-5-fluoronicotinic acid, the formation of a trichlorinated byproduct was observed.
Q3: Is this compound stable to heat?
A3: While fluorinated pyridines generally exhibit good thermal stability, aldehydes as a functional group can be prone to decomposition or polymerization at elevated temperatures. It is recommended to use the lowest possible temperature for distillation by employing a good vacuum.
Q4: What type of distillation is most suitable for purifying this compound?
A4: Vacuum fractional distillation is the most suitable method. The vacuum is necessary to lower the boiling point and prevent thermal decomposition. A fractional distillation setup is recommended to effectively separate the product from any close-boiling impurities.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃F₂NO |
| Molecular Weight | 143.09 g/mol |
| Boiling Point | 64-66 °C at 15 mm Hg[1] |
| Appearance | Not specified, likely a liquid or low-melting solid |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of Crude this compound
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Thermometer and adapter
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Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap
-
Vacuum grease
Procedure:
-
Setup: Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are lightly greased and securely clamped.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Initiate Vacuum: Turn on the magnetic stirrer. Slowly and carefully apply vacuum to the system. A cold trap should be in place to protect the vacuum pump.
-
Heating: Once a stable vacuum is achieved (e.g., ~15 mm Hg), begin to gently heat the distillation flask using the heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. A "reflux ring" of condensing vapor should be observed ascending the column.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun in the first receiving flask. When the temperature stabilizes at the boiling point of this compound (approx. 64-66 °C at 15 mm Hg), switch to a clean receiving flask to collect the product fraction.
-
Completion: Continue distillation until the temperature at the head either drops or begins to rise significantly, indicating that the product has been distilled.
-
Shutdown: Turn off the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization
Caption: Experimental workflow for the vacuum fractional distillation of this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
Technical Support Center: 2,6-Difluoronicotinaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2,6-difluoronicotinaldehyde. The information is designed to help you anticipate and address potential challenges in your experiments, with a focus on identifying and mitigating the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: Due to the electron-deficient nature of the pyridine ring, further enhanced by the two fluorine atoms, this compound is susceptible to a range of side reactions. The most common side products arise from Cannizzaro-type reactions under basic conditions, over-oxidation or incomplete reduction, and side reactions during olefination. Additionally, nucleophilic substitution of the fluorine atoms on the pyridine ring can occur under certain conditions.
Q2: How do the fluorine atoms on the pyridine ring influence the reactivity of the aldehyde group?
A2: The two fluorine atoms are strong electron-withdrawing groups. This has two major effects on the reactivity of the aldehyde:
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Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to nucleophilic attack. This can accelerate desired reactions but also increase the likelihood of side reactions.
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Activation of the Pyridine Ring: The fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), meaning nucleophiles present in the reaction mixture can potentially displace one or both fluorine atoms.
Troubleshooting Guides
Cannizzaro Reaction and Related Disproportionation
Issue: When attempting a reaction with this compound under basic conditions, I observe the formation of 2,6-difluoronicotinic acid and (2,6-difluoropyridin-3-yl)methanol.
Root Cause: this compound lacks α-hydrogens, making it prone to the Cannizzaro reaction in the presence of a strong base. In this disproportionation reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol.
Troubleshooting Steps:
-
Avoid Strong Bases: If the desired reaction does not strictly require a strong base, consider using a weaker, non-nucleophilic base or a base-free protocol.
-
Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Maintaining a low reaction temperature can help to minimize this side reaction.
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Crossed Cannizzaro Reaction: If a reduction of the aldehyde is desired, a "crossed" Cannizzaro reaction can be employed using a sacrificial aldehyde like formaldehyde as the reductant in the presence of a strong base.
Logical Workflow for Troubleshooting Cannizzaro Reaction:
Caption: Troubleshooting workflow for Cannizzaro side reactions.
Oxidation to 2,6-Difluoronicotinic Acid
Issue: During a reaction that does not aim to modify the aldehyde, I am seeing the formation of 2,6-difluoronicotinic acid.
Root Cause: Aldehydes are easily oxidized to carboxylic acids. This can be caused by atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts, or by oxidizing agents present in the reaction mixture.
Troubleshooting Steps:
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Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Check Reagent Purity: Ensure that none of the reagents have degraded to form oxidizing species.
Experimental Protocol: Pinnick Oxidation of this compound
For a controlled oxidation to 2,6-difluoronicotinic acid, the Pinnick oxidation is a reliable method.
Materials:
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This compound
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Sodium chlorite (NaClO₂)
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2-Methyl-2-butene
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Sodium dihydrogen phosphate (NaH₂PO₄)
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tert-Butanol
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Water
Procedure:
-
Dissolve this compound (1.0 eq.) in a 2:1 mixture of tert-butanol and water.
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Add 2-methyl-2-butene (4.0 eq.) as a chlorine scavenger.
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Add sodium dihydrogen phosphate (1.2 eq.) to buffer the reaction mixture.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add sodium chlorite (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Remove the tert-butanol under reduced pressure.
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Acidify the aqueous layer with 1 M HCl to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
Reduction to (2,6-Difluoropyridin-3-yl)methanol
Issue: My reaction is yielding the corresponding alcohol, (2,6-difluoropyridin-3-yl)methanol, as a side product.
Root Cause: The aldehyde group is readily reduced to a primary alcohol by various reducing agents. This can be an intended transformation or an unwanted side reaction if hydride sources are present.
Troubleshooting Steps:
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Reagent Compatibility: Ensure that none of the reagents or catalysts used can act as a hydride donor.
-
Selective Reduction: If other functional groups need to be reduced in the presence of the aldehyde, a protecting group strategy for the aldehyde might be necessary.
Experimental Protocol: Reduction with Sodium Borohydride
For the selective reduction of the aldehyde to the alcohol:
Materials:
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This compound
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Sodium borohydride (NaBH₄)
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Methanol
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Wittig Reaction and Olefination Byproducts
Issue: In a Wittig reaction with this compound, I am observing low yields and the formation of triphenylphosphine oxide is complicating purification.
Root Cause: The Wittig reaction converts aldehydes and ketones to alkenes. The reaction produces a stoichiometric amount of triphenylphosphine oxide, which can be difficult to separate from the desired product. The reactivity of the ylide and the aldehyde can also influence the stereoselectivity (E/Z isomer ratio) of the resulting alkene.
Troubleshooting Steps:
-
Ylide Stability: The choice of a stabilized or unstabilized ylide will affect the stereochemical outcome. Stabilized ylides generally favor the E-alkene, while unstabilized ylides favor the Z-alkene.
-
Purification:
-
Chromatography: Silica gel chromatography is often effective for separating the nonpolar alkene product from the more polar triphenylphosphine oxide.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Oxidation of Triphenylphosphine: Triphenylphosphine can be oxidized to the more water-soluble triphenylphosphine oxide, which can then be removed by an aqueous wash.
-
Experimental Protocol: Wittig Reaction
Materials:
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A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
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A strong base (e.g., n-butyllithium or potassium tert-butoxide)
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Anhydrous solvent (e.g., THF or diethyl ether)
-
This compound
Procedure:
-
Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to generate the ylide (a color change is often observed).
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Stir for 30-60 minutes to ensure complete ylide formation.
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Add a solution of this compound in the same anhydrous solvent dropwise.
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Allow the reaction to proceed at the appropriate temperature until completion.
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Quench the reaction (e.g., with saturated aqueous ammonium chloride).
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by chromatography or crystallization.
Diagram of Wittig Reaction Workflow:
Caption: General workflow for a Wittig reaction.
This technical support guide is intended for informational purposes only and should be used in conjunction with a thorough understanding of organic chemistry principles and safe laboratory practices.
Technical Support Center: Troubleshooting Failed Reactions with 2,6-Difluoronicotinaldehyde
Welcome to the technical support center for 2,6-Difluoronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated pyridine derivative in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate failed reactions and optimize your experimental outcomes.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms on the pyridine ring, render the aldehyde group susceptible to a variety of chemical transformations. However, this reactivity profile can also lead to specific challenges. This guide will focus on troubleshooting three common reaction types: Knoevenagel condensation, Wittig reaction, and reductive amination.
General Handling and Storage
Before delving into specific reaction troubleshooting, it is crucial to ensure the quality and stability of your this compound starting material.
Question: My reactions are consistently failing, could my starting material be the issue?
Answer: Absolutely. The integrity of your this compound is paramount. Here are some key considerations for handling and storage:
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Purity and Characterization: Always ensure the purity of your starting material. It is advisable to verify the identity and purity via techniques such as NMR and melting point analysis upon receipt.
-
Storage Conditions: This compound should be stored in an inert atmosphere, away from moisture and light, and at low temperatures (ideally -20°C).[1] Improper storage can lead to degradation and the introduction of impurities that can interfere with your reactions.
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Appearance: this compound is a solid at room temperature.[2] Any discoloration or change in physical appearance could indicate decomposition.
Troubleshooting Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] It is a widely used method for forming carbon-carbon double bonds.
Question: I am observing low to no yield in my Knoevenagel condensation with this compound. What are the likely causes and solutions?
Answer: Low yields in Knoevenagel condensations involving this compound can often be attributed to catalyst choice, reaction conditions, or side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inappropriate Base Catalyst | The choice of base is critical. A base that is too strong can lead to self-condensation or other side reactions, while a base that is too weak will not efficiently deprotonate the active methylene compound. | - Start with a mild organic base like piperidine or pyridine. - If the reaction is sluggish, consider a slightly stronger base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4] - In some cases, an ionic liquid catalyst like diisopropylethylammonium acetate (DIPEAc) can be effective.[5] |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition of the starting material or product. | - Begin the reaction at room temperature and monitor by TLC. - If no reaction is observed, gradually increase the temperature to reflux. |
| Inefficient Water Removal | The elimination of water drives the reaction to completion. If water is not effectively removed, the reaction can stall. | - For reactions in solvents like toluene, use a Dean-Stark apparatus to azeotropically remove water.[6] |
| Side Reactions | The electron-deficient nature of the pyridine ring can make it susceptible to nucleophilic attack under certain conditions. | - Ensure your reaction conditions are not overly harsh. - Use of a milder base and lower temperatures can help minimize side reactions. |
Experimental Protocol: General Knoevenagel Condensation with this compound and Malononitrile
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.[6]
-
If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Troubleshooting the Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[7]
Question: My Wittig reaction with this compound is giving a low yield of the desired alkene. What should I investigate?
Answer: Low yields in Wittig reactions can stem from issues with the ylide generation, the reactivity of the aldehyde, or the stability of the product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inefficient Ylide Formation | The phosphonium ylide must be generated in situ by deprotonation of the corresponding phosphonium salt with a strong base. Incomplete deprotonation will lead to a lower concentration of the active nucleophile. | - Ensure you are using a sufficiently strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to deprotonate the phosphonium salt.[8][9] - Use anhydrous solvents (e.g., THF, diethyl ether) as moisture will quench the strong base and the ylide. |
| Ylide Reactivity | Stabilized ylides (containing an electron-withdrawing group) are less reactive than non-stabilized ylides and may react sluggishly with the aldehyde.[10][11] | - For less reactive, stabilized ylides, you may need to heat the reaction mixture. - If using a stabilized ylide, ensure the reaction is allowed to proceed for a sufficient amount of time. |
| Steric Hindrance | While this compound itself is not exceptionally bulky, a sterically demanding Wittig reagent could hinder the reaction. | - If possible, opt for a less sterically hindered phosphonium salt to generate your ylide. |
| Side Reaction: Reduction of the Aldehyde | Some bases used for ylide generation, if not fully consumed, could potentially reduce the aldehyde. | - Add the aldehyde to the pre-formed ylide to ensure the base has been consumed. |
Workflow for a Typical Wittig Reaction
Caption: A typical workflow for a Wittig reaction.
Troubleshooting Reductive Amination
Reductive amination is a two-step process that transforms an aldehyde and an amine into a new, more substituted amine. It involves the initial formation of an imine, followed by its reduction.
Question: I am attempting a reductive amination with this compound and a primary/secondary amine, but the reaction is failing. What are the common pitfalls?
Answer: Failed reductive aminations often point to issues with imine formation, the choice of reducing agent, or competing side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inefficient Imine Formation | The formation of the imine intermediate is often the rate-limiting step and is typically acid-catalyzed. The basicity of the pyridine nitrogen in the starting material can consume the acid catalyst. | - Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[12] - You may need to use more than a catalytic amount of acid to overcome the basicity of the pyridine ring.[12] - Pre-forming the imine by stirring the aldehyde and amine together (with acid) before adding the reducing agent can be beneficial.[13] |
| Incorrect Reducing Agent | A reducing agent that is too strong (e.g., NaBH4) can reduce the aldehyde starting material before it has a chance to form the imine.[12] A reducing agent that is too weak may not efficiently reduce the imine. | - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). These reagents are particularly effective at reducing the protonated imine intermediate.[14] |
| Reduction of the Aldehyde | As mentioned, a strong reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, leading to a significant byproduct. | - If you suspect aldehyde reduction is occurring, switch to a milder reducing agent like STAB.[12] |
| Moisture Sensitivity | While not always strictly necessary to run under anhydrous conditions, excess water can hydrolyze the imine intermediate, preventing its reduction. | - Use dry solvents, especially if the reaction is sluggish. |
Logical Flow for Troubleshooting Reductive Amination
Caption: A decision tree for troubleshooting reductive amination.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo a Cannizzaro reaction?
A1: Yes, this is a critical consideration. The Cannizzaro reaction involves the base-induced disproportionation of a non-enolizable aldehyde (an aldehyde without α-hydrogens) into a primary alcohol and a carboxylic acid.[15] Since this compound lacks α-hydrogens, it is susceptible to this reaction in the presence of a strong base (e.g., NaOH, KOH).[16] If your reaction conditions involve a strong base, you may observe the formation of 2,6-difluoro-3-pyridinemethanol and 2,6-difluoronicotinic acid as byproducts. To avoid this, use mild bases whenever possible.
Q2: The fluorine atoms on the pyridine ring seem to be unreactive in my experiments. Why is that?
A2: While the fluorine atoms on a pyridine ring are generally good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, their reactivity is highly dependent on the reaction conditions and the nucleophile. In the context of the reactions discussed (Knoevenagel, Wittig, reductive amination), the primary site of reactivity is the aldehyde group. Displacement of the fluorine atoms would typically require a strong nucleophile and potentially elevated temperatures.
Q3: My purification is challenging due to a byproduct with a similar polarity to my product. Any suggestions?
A3: Purification can be complicated by byproducts such as the alcohol from aldehyde reduction or the products of a Cannizzaro reaction.
-
Column Chromatography: Carefully screen different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, or dichloromethane/methanol) to achieve better separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Acid/Base Extraction: If your product and byproduct have different acidic or basic properties, an acid/base extraction during the workup can simplify the purification process.
This technical support guide is intended to provide a starting point for troubleshooting common issues encountered when working with this compound. Successful synthesis often requires careful optimization of reaction conditions, and we encourage you to consult the primary literature for more specific examples related to your target molecule.
References
- 1. This compound CAS 155601-65-3 [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluoronicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Difluoronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the ortho-lithiation of 2,6-difluoropyridine followed by quenching with a suitable formylating agent, such as N-formylpiperidine. This approach offers a regioselective route to the desired product.
Q2: What are the critical parameters to control during the lithiation of 2,6-difluoropyridine?
A2: Temperature, the stoichiometry of the organolithium reagent, and anhydrous conditions are absolutely critical. The reaction is typically conducted at -78 °C to minimize side reactions.[1][2][3] Precise control over the amount of the lithiating agent (e.g., LDA or n-BuLi) is essential to prevent di-lithiation or other undesired reactions.[1]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative strategies include the oxidation of (2,6-difluoropyridin-3-yl)methanol or the reduction of 2,6-difluoronicotinic acid or its derivatives.[4][5][6] However, these routes require the synthesis of the corresponding starting materials, which may add extra steps to the overall process.
Q4: What are the common impurities observed in the synthesis of this compound?
A4: Common impurities can include the starting material (2,6-difluoropyridine), di-formylated byproducts, and products resulting from the reaction of the organolithium intermediate with the solvent or other electrophiles present in the reaction mixture.
Q5: How can this compound be purified?
A5: Purification is typically achieved through column chromatography on silica gel.[7] A common eluent system is a mixture of dichloromethane and hexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the lithiation-formylation route.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen. 3. Incorrect reaction temperature. | 1. Use freshly titrated n-BuLi or a new bottle of commercial LDA. 2. Ensure all glassware is oven or flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.[1] 3. Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath.[1][2][3] |
| Formation of Multiple Products | 1. Di-lithiation of 2,6-difluoropyridine. 2. Reaction temperature too high. 3. Side reactions with the solvent (e.g., THF). | 1. Use a precise amount (typically 1.0-1.1 equivalents) of freshly titrated organolithium reagent.[1] 2. Ensure the temperature does not rise above -75 °C during the addition of the organolithium reagent.[1] 3. Maintain the reaction temperature at or below -78 °C to minimize reaction with THF.[1] |
| Starting Material Remains | 1. Insufficient organolithium reagent. 2. Inefficient quenching with the formylating agent. | 1. Ensure accurate titration and addition of the organolithium reagent. 2. Add the formylating agent dropwise at -78 °C and allow the reaction to proceed for a sufficient time before quenching. |
| Difficulty in Purification | 1. Co-elution of impurities with the product. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider alternative purification techniques such as preparative TLC or HPLC if necessary. |
Experimental Protocols
Synthesis of this compound via Lithiation-Formylation
This protocol is based on a reported procedure for the synthesis of 2,6-difluoropyridine-3-carboxaldehyde.[7]
Materials:
-
2,6-Difluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in heptane/tetrahydrofuran/ethylbenzene)
-
N-Formylpiperidine
-
3 N Hydrochloric acid (aqueous solution)
-
Ether
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve 2,6-difluoropyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide solution (1.05-1.1 eq) to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add N-formylpiperidine (1.0-1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 20 minutes.
-
Quench the reaction by adding 3 N hydrochloric acid aqueous solution.
-
Add ether and separate the organic layer.
-
Extract the aqueous layer with ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a dichloromethane/hexane mixture as the eluent.
Data Presentation:
| Reactant | Molar Ratio | Typical Yield | Reference |
| 2,6-Difluoropyridine | 1.0 | 60% | [7] |
| Lithium Diisopropylamide | 1.07 | [7] | |
| N-Formylpiperidine | 1.02 | [7] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS 155601-65-3 [benchchem.com]
- 5. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 155601-65-3 [amp.chemicalbook.com]
preventing decomposition of 2,6-Difluoronicotinaldehyde during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 2,6-Difluoronicotinaldehyde, a versatile building block in pharmaceutical and agrochemical research. Due to its electrophilic nature, exacerbated by the presence of two electron-withdrawing fluorine atoms, this aldehyde can be susceptible to decomposition under certain reaction conditions. This guide offers strategies to mitigate degradation and ensure the successful use of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The principal decomposition pathway for this compound involves nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbons (C2 and C6) of the pyridine ring. The strong electron-withdrawing nature of the aldehyde group and the pyridine nitrogen activates these positions, making them susceptible to attack by nucleophiles.[1][2] This can lead to the displacement of one or both fluorine atoms, resulting in undesired side products.
Q2: Under what conditions is this compound most likely to decompose?
A2: Decomposition is most prevalent under basic or nucleophilic conditions. The presence of strong bases, amines, alkoxides, or thiolates can lead to the degradation of the starting material.[1] Elevated temperatures can also accelerate these decomposition reactions. While stable under neutral and mildly acidic conditions, prolonged exposure to strong acids at high temperatures may also lead to undesired reactions, although this is less common than nucleophile-induced decomposition.
Q3: How can I store this compound to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). It is crucial to protect it from moisture and incompatible substances such as strong oxidizing agents and strong bases.
Troubleshooting Guides
This section provides specific troubleshooting advice for common reactions involving this compound.
Issue 1: Low Yield or No Product in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
| Potential Cause | Troubleshooting Recommendation |
| Decomposition by the Organometallic Reagent | The organometallic reagent, being a strong nucleophile and base, can attack the pyridine ring, leading to decomposition. |
| Solution: Use a less reactive organometallic reagent if possible. Add the organometallic reagent slowly at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions. | |
| Enolization of the Aldehyde | The organometallic reagent can act as a base, deprotonating the aldehyde at the alpha-position, leading to an unreactive enolate. |
| Solution: Use a non-basic organometallic reagent if the reaction allows. Alternatively, use a Lewis acid additive to enhance the electrophilicity of the carbonyl group and favor nucleophilic addition over enolization. | |
| Reaction with Fluorine Atoms | The organometallic reagent may preferentially attack the C-F bonds over the aldehyde. |
| Solution: Employing a milder organometallic reagent or using a transmetalation strategy (e.g., forming a less reactive organocuprate) can sometimes circumvent this issue. |
Issue 2: Formation of Side Products in Condensation Reactions (e.g., Knoevenagel, Wittig)
| Potential Cause | Troubleshooting Recommendation |
| Base-Catalyzed Decomposition | The basic catalysts (e.g., piperidine in Knoevenagel, strong base for ylide formation in Wittig) can induce nucleophilic substitution on the pyridine ring.[3][4] |
| Solution: Use the mildest possible base that can facilitate the desired reaction. For Knoevenagel condensations, consider using weaker amine bases or Lewis acid catalysts. For Wittig reactions, pre-form the ylide at a low temperature and then add the aldehyde. | |
| Self-Condensation of the Aldehyde | Under strongly basic conditions, the aldehyde may undergo self-condensation. |
| Solution: Add the aldehyde slowly to the reaction mixture containing the other reactant and the catalyst to maintain a low concentration of the free aldehyde. | |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols in the presence of a base) can react with the C-F bonds. |
| Solution: Use a non-nucleophilic, aprotic solvent such as THF, toluene, or dichloromethane. |
Experimental Protocols
Protocol 1: General Procedure for a Knoevenagel Condensation with Minimized Decomposition
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound, aiming to minimize base-induced decomposition.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Mild base catalyst (e.g., triethylamine, piperidine acetate)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the active methylene compound (1.0 eq) and the anhydrous solvent.
-
Add the mild base catalyst (0.1-0.2 eq).
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a separate flask.
-
Slowly add the aldehyde solution to the stirred mixture of the active methylene compound and catalyst at room temperature over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalysts for Knoevenagel Condensation
| Catalyst | Typical Reaction Conditions | Expected Outcome |
| Piperidine | Toluene, reflux | Higher reaction rate, but increased risk of side products via SNAr. |
| Triethylamine | Dichloromethane, room temp. | Milder conditions, slower reaction, but generally cleaner with less decomposition. |
| Titanium(IV) isopropoxide/ Lewis Acids | Aprotic solvent, room temp. | Can promote the reaction under neutral conditions, avoiding base-catalyzed decomposition. |
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction versus a potential decomposition pathway.
Figure 1: A simplified diagram illustrating the desired Knoevenagel condensation pathway versus a potential decomposition pathway via nucleophilic aromatic substitution (SNAr).
Figure 2: A generalized experimental workflow for performing reactions with this compound while minimizing decomposition.
References
- 1. This compound CAS 155601-65-3 [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,6-Difluoronicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 2,6-Difluoronicotinaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on common synthetic routes, potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Over-oxidation Product: 2,6-Difluoronicotinic acid, formed if the aldehyde is oxidized.
-
Residual Solvents: Solvents used during the synthesis and work-up that were not completely removed.
-
By-products: Other related compounds formed from side reactions during the synthesis.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Can be used to identify and quantify impurities with distinct spectral signatures.
Q3: My this compound appears discolored (e.g., yellow or brown). Will purification remove the color?
A3: Yes, purification methods such as recrystallization or column chromatography are generally effective at removing colored impurities, which are often non-volatile by-products of the synthesis. A pure sample of this compound should be a white to off-white solid.
Q4: What are the recommended storage conditions for purified this compound?
A4: To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark, and dry place.[1] Given its low melting point, storage in a refrigerator or freezer is recommended to ensure it remains in a solid state.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solubility of the compound in the chosen solvent is too high, or the solution is cooling too rapidly. | Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) to the warm solution. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is inhibited. | Try to concentrate the solution by evaporating some of the solvent. Seed the solution with a small crystal of pure this compound. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of the purified compound. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering to minimize loss in the filtrate. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | The chosen solvent may not be optimal for rejecting the impurity. A second recrystallization from a different solvent system may be necessary. A pre-purification step, such as passing a concentrated solution through a small plug of silica gel, can also be effective. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimized for the separation. | Adjust the polarity of the mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A gradual increase in polarity (gradient elution) can improve separation. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound through the stationary phase. | Increase the polarity of the eluent. For highly polar compounds, adding a small percentage of an even more polar solvent like methanol may be necessary. |
| The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel, or the column is overloaded. | Add a small amount of a modifying agent to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities). Ensure that the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Water System
This protocol is designed for the purification of this compound containing non-polar impurities.
Materials:
-
Crude this compound
-
Isopropanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
While stirring the hot solution, slowly add deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot isopropanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by packing it with silica gel in a slurry of hexanes.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Initial Purity (Hypothetical) | Final Purity (Hypothetical) | Typical Solvent System | Key Parameters |
| Recrystallization | 90% | >98% | Isopropanol/Water | Slow cooling, minimal solvent volume |
| Column Chromatography | 85% | >99% | Hexanes/Ethyl Acetate Gradient | Appropriate column loading, optimized eluent gradient |
Visualizations
References
Technical Support Center: Scale-Up of 2,6-Difluoronicotinaldehyde Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up of 2,6-Difluoronicotinaldehyde synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
Problem: Low Yield or Incomplete Conversion
SYN-001: Poor yield during the fluorination step.
-
Possible Cause: Inadequate temperature control can lead to side reactions or incomplete conversion. The fluorination reaction is often exothermic, and localized overheating can cause decomposition of starting materials or products.
-
Troubleshooting Steps:
-
Implement precise temperature monitoring and control. For larger scales, consider using a jacketed reactor with a reliable chilling system.
-
Optimize the rate of addition of reagents to manage the exotherm.
-
For exothermic reactions, a continuous-flow reactor can offer superior temperature control and improved yield.[1][2]
-
-
Possible Cause: Presence of moisture or oxygen. Fluorination reactions, especially those involving organometallics or certain fluoride sources, are highly sensitive to moisture and oxygen.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Inefficient mixing. In a larger reactor, inefficient stirring can lead to localized concentration gradients and temperature differences, affecting reaction kinetics and selectivity.
-
Troubleshooting Steps:
-
Use an appropriate stirrer (e.g., mechanical overhead stirrer) with a properly designed impeller for the reactor geometry.
-
Ensure the stirring speed is sufficient to maintain a homogeneous reaction mixture.
-
Problem: Impurity Formation
PUR-001: Presence of mono-fluorinated or starting material in the final product.
-
Possible Cause: Insufficient fluorinating agent or reaction time.
-
Troubleshooting Steps:
-
Increase the molar equivalent of the fluorinating agent.
-
Extend the reaction time and monitor the progress by an appropriate analytical method (e.g., GC or HPLC).
-
-
Possible Cause: Catalyst deactivation.
-
Troubleshooting Steps:
-
Ensure the catalyst is of high purity and handled under inert conditions if it is air or moisture sensitive.
-
Consider adding the catalyst in portions or using a more robust catalyst.
-
PUR-002: Formation of by-products from side reactions.
-
Possible Cause: Overheating or prolonged reaction times.
-
Troubleshooting Steps:
-
Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing by-product formation.
-
Consider a purification step immediately after the reaction to remove reactive impurities.
-
-
Possible Cause: Reactivity of the aldehyde group. The aldehyde functional group can be susceptible to oxidation or other side reactions under the reaction conditions.
-
Troubleshooting Steps:
-
Conduct the reaction under an inert atmosphere to prevent oxidation.
-
If possible, choose reaction conditions that are mild and selective for the desired transformation.
-
Problem: Purification Challenges
PUR-003: Difficulty in separating the product from the reaction mixture.
-
Possible Cause: Similar boiling points of the product and impurities.
-
Troubleshooting Steps:
-
For purification by distillation, use a fractional distillation column with sufficient theoretical plates.
-
Conduct the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition of the product.
-
-
Possible Cause: Co-elution during column chromatography.
-
Troubleshooting Steps:
-
Screen different solvent systems to find an eluent that provides better separation.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Employ gradient elution to improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in scaling up the synthesis of this compound?
A1: The most common challenges include managing exothermic reactions, ensuring anhydrous and oxygen-free conditions, achieving complete conversion, minimizing by-product formation, and developing an efficient purification strategy for the final product.
Q2: What analytical methods are recommended for monitoring the reaction and assessing the purity of this compound?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for monitoring reaction progress and determining purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) are essential. A titrimetric method can also be used for an absolute assay of the aldehyde functional group.[3]
Q3: Are there any specific safety precautions to consider during the scale-up of this compound production?
A3: Yes, several safety precautions are crucial. The handling of fluorinating agents requires care as they can be corrosive and toxic. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The potential for exothermic reactions necessitates careful temperature control and the availability of a cooling system.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: To minimize impurities, it is important to use high-purity starting materials and anhydrous solvents. Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Working under an inert atmosphere can prevent oxidation and other side reactions.
Experimental Protocols
Methodology for a Halogen Exchange Fluorination (Hypothetical, based on analogous reactions)
This protocol is a hypothetical example for the synthesis of this compound from 2,6-Dichloronicotinaldehyde and is based on principles for similar halogen exchange reactions.
Materials:
-
2,6-Dichloronicotinaldehyde
-
Anhydrous Potassium Fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Anhydrous polar aprotic solvent (e.g., Sulfolane or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, a thermometer, and an inert gas inlet.
-
Charge the flask with anhydrous potassium fluoride and the phase-transfer catalyst under a positive pressure of inert gas.
-
Add the anhydrous solvent and heat the mixture to the desired reaction temperature (e.g., 180-220 °C) with vigorous stirring.
-
Dissolve 2,6-Dichloronicotinaldehyde in a minimal amount of anhydrous solvent and add it dropwise to the hot reaction mixture over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction at temperature and monitor its progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity (Hypothetical Data for Optimization)
| Entry | Parameter Varied | Condition | Yield (%) | Purity (%) |
| 1 | Temperature | 180 °C | 65 | 92 |
| 2 | Temperature | 200 °C | 78 | 95 |
| 3 | Temperature | 220 °C | 75 | 90 (increased by-products) |
| 4 | Catalyst Loading | 5 mol% | 70 | 94 |
| 5 | Catalyst Loading | 10 mol% | 78 | 95 |
| 6 | Reaction Time | 8 h | 72 | 93 |
| 7 | Reaction Time | 12 h | 78 | 95 |
Visualizations
References
identifying byproducts in the synthesis of fluoronicotinaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of fluoronicotinaldehydes.
Troubleshooting Guide: Common Issues and Solutions
Encountering unexpected results in the synthesis of fluoronicotinaldehydes is common. The following table outlines potential issues, their likely causes related to byproduct formation, and recommended solutions.
| Issue Observed | Potential Cause (Byproduct Formation) | Recommended Solutions |
| Low yield of desired fluoronicotinaldehyde | - Formation of regioisomers: During the fluorination of substituted pyridines, the fluorine atom may add to an undesired position, leading to a mixture of isomers that are difficult to separate. - Over-oxidation: When preparing the aldehyde by oxidation of a methyl or hydroxymethyl group, the reaction may proceed further to form the corresponding carboxylic acid. - Hydrolysis of the product: Fluoronicotinaldehydes can be susceptible to hydrolysis under certain workup or purification conditions. | - Optimize fluorination regioselectivity: Modify the directing groups on the pyridine ring or screen different fluorinating agents and reaction conditions. - Control oxidation: Use a milder oxidizing agent (e.g., MnO₂, PCC) and carefully monitor the reaction progress by TLC or GC/MS. - Anhydrous conditions: Ensure all workup and purification steps are performed under anhydrous conditions if the product is sensitive to moisture. |
| Complex mixture of products observed by NMR/LC-MS | - Multiple fluorination events: Highly activated pyridine rings may undergo di- or poly-fluorination. - Solvent participation: Nucleophilic solvents (e.g., methanol, ethanol) can react with the substrate, especially in SNAr or Rh-catalyzed reactions, leading to alkoxy-substituted byproducts.[1] - Decomposition of reagents: In Vilsmeier-Haack or Duff reactions, the formylating agent or intermediates can decompose, leading to various side products. | - Stoichiometric control: Use a limited amount of the fluorinating agent. - Use of non-nucleophilic solvents: Employ solvents like THF, dioxane, or acetonitrile in reactions sensitive to nucleophilic attack. - Temperature control: Maintain the recommended reaction temperature to avoid decomposition. |
| Presence of starting material after reaction completion | - Incomplete lithiation: In syntheses involving lithiation followed by formylation, incomplete metal-halogen exchange or deprotonation will result in unreacted starting material. - Deactivation of fluorinating agent: Reagents like AgF₂ are sensitive to moisture and can lose activity if not handled under inert conditions.[2] | - Optimize lithiation: Ensure anhydrous conditions, use a fresh organolithium reagent, and consider a different base or solvent system. - Proper reagent handling: Store and handle moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of phenolic byproducts | - Reaction with residual water: In the Balz-Schiemann reaction, the diazonium salt intermediate can react with water to form the corresponding hydroxypyridine (phenol analog). | - Strict anhydrous conditions: Thoroughly dry all solvents and reagents and perform the reaction under an inert atmosphere. |
| Biaryl byproduct formation | - Radical side reactions: The Balz-Schiemann reaction can sometimes proceed via radical intermediates, leading to the formation of biaryl compounds. | - Use of radical scavengers: In some cases, the addition of a radical scavenger may suppress biaryl formation. |
Frequently Asked Questions (FAQs)
Q1: I am seeing two isomeric products in my C-H fluorination of a 3-substituted pyridine. How can I improve the regioselectivity?
A1: The regioselectivity of C-H fluorination is highly dependent on the electronic and steric nature of the substituents on the pyridine ring. Generally, fluorination occurs preferentially at the position ortho to the nitrogen. For 3-substituted pyridines, a mixture of 2-fluoro and 6-fluoro isomers is common. To improve selectivity:
-
Directing Groups: The nature of the 3-substituent plays a crucial role. Electron-donating groups can direct fluorination to the 2-position, while some electron-withdrawing groups may favor the 6-position.
-
Steric Hindrance: A bulky substituent at the 3-position may sterically hinder fluorination at the 2-position, favoring the 6-position.
-
Reaction Conditions: Varying the fluorinating agent (e.g., Selectfluor, AgF₂), solvent, and temperature can influence the isomeric ratio.
Q2: My attempt to formylate a bromofluoropyridine via lithium-halogen exchange and quenching with DMF resulted in a low yield and a complex mixture. What could be the issue?
A2: Lithiation of fluorinated aromatics can be complex. The use of strong organolithium bases like n-BuLi in THF can sometimes lead to "autometallation," where the base deprotonates another position on the ring, leading to a mixture of lithiated species and subsequent formylated products. To troubleshoot this:
-
Change the Base: Consider using a milder base like lithium diisopropylamide (LDA) which is less prone to side reactions.
-
Solvent System: Using a less polar solvent like diethyl ether instead of THF can sometimes give cleaner reactions.
-
Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the lithiation and quenching steps to minimize side reactions.
Q3: During the oxidation of a fluoromethylpyridine to the corresponding aldehyde, I am consistently getting the carboxylic acid as a major byproduct. How can I prevent this over-oxidation?
A3: Over-oxidation to the carboxylic acid is a common issue. To favor the formation of the aldehyde:
-
Choice of Oxidant: Use a milder oxidizing agent that is known to stop at the aldehyde stage. Common choices include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP).
-
Reaction Monitoring: Carefully monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde.
-
Stoichiometry: Use a controlled amount of the oxidizing agent (often a slight excess, e.g., 1.1-1.5 equivalents).
Q4: What are the typical byproducts in a Vilsmeier-Haack formylation of a fluoropyridine?
A4: The Vilsmeier-Haack reaction is generally a clean method for formylating electron-rich aromatic and heteroaromatic compounds. However, potential byproducts or issues include:
-
Unreacted Starting Material: If the fluoropyridine is not sufficiently electron-rich, the reaction may be sluggish and result in incomplete conversion.
-
Regioisomers: For asymmetrically substituted fluoropyridines, formylation may occur at multiple positions, leading to a mixture of isomers. The position of formylation is dictated by the electronic effects of the substituents.
-
Hydrolysis Products: The intermediate iminium salt must be hydrolyzed to yield the aldehyde. Incomplete hydrolysis can be a source of impurities.
Experimental Protocols
Protocol 1: Identification of Regioisomeric Fluoronicotinaldehydes by ¹⁹F NMR Spectroscopy
This protocol describes the use of ¹⁹F NMR to distinguish between and quantify isomeric byproducts.
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher NMR spectrometer equipped with a fluorine probe.
-
Reference: Use an external standard (e.g., trifluoroacetic acid) or an internal standard with a known chemical shift.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The chemical shifts of the fluorine atoms will be distinct for different regioisomers due to their different electronic environments.
-
-
Data Analysis:
-
Integrate the signals corresponding to the different fluorine environments.
-
The ratio of the integrals will provide the relative abundance of each regioisomeric byproduct.
-
Protocol 2: Monitoring Oxidation of Fluoromethylpyridine by GC-MS
This protocol outlines the use of Gas Chromatography-Mass Spectrometry to monitor the reaction progress and identify byproducts.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction in the aliquot (e.g., by adding a reducing agent for an oxidation reaction). Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
GC-MS Instrument Setup:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the diluted sample.
-
Temperature Program: Develop a temperature gradient that allows for the separation of the starting material, the desired aldehyde, and potential byproducts like the corresponding alcohol or carboxylic acid.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times and mass spectra.
-
The mass spectra will provide the molecular weight and fragmentation patterns, which can be used to confirm the identity of the starting material, product, and byproducts (e.g., fluoromethylpyridine, fluoronicotinaldehyde, and fluoronicotinic acid).
-
The relative peak areas can be used to estimate the conversion of the starting material and the formation of products and byproducts over time.
-
Visualizations
Caption: Synthetic routes to fluoronicotinaldehydes and their associated byproducts.
Caption: A troubleshooting workflow for identifying and resolving byproduct formation.
References
column chromatography conditions for 2,6-Difluoronicotinaldehyde purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,6-Difluoronicotinaldehyde using column chromatography. Below you will find recommended starting conditions, a troubleshooting guide, and experimental workflows.
Recommended Column Chromatography Conditions
While a specific, validated protocol for this compound is not widely published, the following starting conditions can be employed based on the general principles of purifying polar aromatic aldehydes. Optimization will likely be necessary based on the specific impurity profile of the crude material.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel, 230-400 mesh | Standard choice for normal-phase chromatography of moderately polar compounds.[1] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient | A common solvent system for separating compounds of moderate polarity. Starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the ethyl acetate concentration will allow for the elution of non-polar impurities first, followed by the target compound. |
| Column Loading | Dry loading | If the compound has limited solubility in the initial mobile phase, dry loading is recommended to ensure a narrow sample band and better separation.[2] This involves pre-adsorbing the crude material onto a small amount of silica gel.[3] |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to monitor the separation and identify fractions containing the pure product.[1] A suitable visualization method, such as a UV lamp (254 nm) or a potassium permanganate stain, should be used. |
Experimental Workflow
The following diagram outlines the general workflow for the purification of this compound by column chromatography.
Caption: Experimental workflow for the column chromatography purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the purification of this compound.
Question 1: My compound is not eluting from the column.
-
Possible Cause 1: Inappropriate Solvent System. The mobile phase may not be polar enough to move the compound down the silica gel column.
-
Solution: Gradually increase the polarity of the eluent. If you started with a Hexane:Ethyl Acetate mixture, incrementally increase the percentage of ethyl acetate. For very polar compounds, a more aggressive solvent system, such as one containing a small percentage of methanol in dichloromethane, could be trialed.[4]
-
-
Possible Cause 2: Compound Decomposition. this compound may be unstable on silica gel.
-
Solution: Test the stability of your compound on a silica TLC plate. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[4]
-
-
Possible Cause 3: Incorrect Solvent Preparation. You may have inadvertently used a less polar solvent system than intended.
-
Solution: Double-check the solvent bottles used to prepare the mobile phase to ensure they were not mixed up.[4]
-
Question 2: All my fractions are mixed, and I cannot achieve good separation.
-
Possible Cause 1: Column Overloading. Too much crude material was loaded onto the column.
-
Solution: As a general guideline, use 30-50 grams of silica gel for every 1 gram of crude material.[1] If separation is still poor, increase this ratio.
-
-
Possible Cause 2: Poor Column Packing. An improperly packed column with channels or cracks will lead to poor separation.
-
Possible Cause 3: Sample Band is too Broad. The sample was not loaded in a concentrated band.
Question 3: The compound is coming off the column too quickly (in the solvent front).
-
Possible Cause: Eluent is Too Polar. The mobile phase is too strong and is eluting all compounds, including the target, without sufficient interaction with the stationary phase.
-
Solution: Start with a much less polar solvent system. For example, if you used a 80:20 Hexane:EtOAc mixture, try 95:5 or even 98:2.
-
Question 4: I see tailing of my compound spot on the TLC plate.
-
Possible Cause: Compound Interaction or Overloading. The compound may be interacting too strongly with the silica gel, or the concentration of the spot on the TLC plate is too high.
-
Solution: When the compound begins to elute from the column, you can sometimes mitigate tailing by slightly increasing the polarity of the mobile phase to speed up its movement.[4] Also, ensure that the fractions being analyzed by TLC are not too concentrated.
-
Troubleshooting Decision Tree
The following diagram provides a logical flow for troubleshooting common column chromatography issues.
Caption: A decision tree for troubleshooting column chromatography for this compound purification.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 2,6-Difluoronicotinaldehyde and Related Aromatic Aldehydes
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is fundamental to ensuring the integrity and success of their work. Aromatic aldehydes, particularly those incorporating fluorine atoms, are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The fluorine atoms can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity.
This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Difluoronicotinaldehyde. Due to the limited availability of public, experimentally-verified ¹H NMR spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and comparison with structurally similar, well-characterized molecules. We will compare the predicted data for this compound with the experimental data for 2,6-Difluorobenzaldehyde, a closely related analogue.
This comparative approach, supported by detailed experimental protocols and logical workflows, aims to provide a valuable resource for the unambiguous identification and characterization of these important synthetic intermediates.
Data Presentation: Comparison of ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for 2,6-Difluorobenzaldehyde. The prediction for this compound is based on the analysis of its chemical structure and known substituent effects in aromatic systems.
| Compound | Predicted/Experimental Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~10.3 | Singlet (or very small coupling) | - | Aldehyde proton (-CHO) |
| ~8.4 | Doublet of doublets | ~8 and ~5 | H-4 | |
| ~7.2 | Doublet of doublets | ~8 and ~3 | H-5 | |
| 2,6-Difluorobenzaldehyde | 10.4 | Triplet | 1.5 | Aldehyde proton (-CHO) |
| 7.6-7.5 | Multiplet | - | H-4 | |
| 7.1-7.0 | Multiplet | - | H-3, H-5 |
Note: The predicted values for this compound are estimates and may vary from experimental results.
Experimental Protocols
A general protocol for the acquisition of a ¹H NMR spectrum is provided below. This protocol is based on standard laboratory procedures.
Objective: To acquire a high-resolution ¹H NMR spectrum of an aromatic aldehyde for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
The aromatic aldehyde sample (5-10 mg)
-
Pipettes and a vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the aromatic aldehyde and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial. Ensure the solvent contains an internal standard like TMS (0.03% v/v).
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
Acquisition: A standard one-pulse ¹H NMR experiment is set up. Typical parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8 to 64) are acquired to achieve an adequate signal-to-noise ratio.
-
Processing: The acquired Free Induction Decay (FID) is processed. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Data Analysis: The processed spectrum is analyzed to determine chemical shifts, peak integrations, and signal multiplicities (splitting patterns).
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic identification of a fluorinated aromatic aldehyde.
Caption: A logical workflow for the comprehensive spectroscopic identification of an unknown fluorinated aromatic aldehyde.
Comparative 13C NMR Analysis of 2,6-Difluoronicotinaldehyde and Related Compounds
A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis, providing experimental data and protocols for the characterization of fluorinated nicotin-aldehyde derivatives.
This guide presents a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of 2,6-difluoronicotinaldehyde and its structural analogs. Fluorine substitution on aromatic rings is a critical strategy in medicinal chemistry to modulate the physicochemical and metabolic properties of drug candidates. Understanding the electronic effects of these substitutions is paramount, and 13C NMR spectroscopy offers a direct probe into the carbon skeleton and the influence of fluorine atoms on the electron distribution within the molecule.
This report provides a summary of experimental 13C NMR chemical shift data for this compound and compares it with non-fluorinated and mono-fluorinated derivatives. A detailed experimental protocol for acquiring high-quality 13C NMR spectra for this class of compounds is also presented, followed by a logical workflow for the analysis.
13C NMR Chemical Shift Comparison
The following table summarizes the experimental 13C NMR chemical shift data for this compound and selected reference compounds. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | This compound (Predicted) | Nicotinaldehyde (Experimental) | 2-Fluoronicotinaldehyde (Predicted) | 6-Fluoronicotinaldehyde (Predicted) |
| C=O | ~185-195 | 192.5 | ~185-195 | ~185-195 |
| C2 | 150.5 | 148.1 | ||
| C3 | ~115 | 128.9 | ~118 | 130.2 |
| C4 | ~140 | 135.8 | ~142 | 138.5 |
| C5 | ~110 | 123.8 | ~112 | |
| C6 | 153.3 | 149.2 |
Note: Predicted values are based on empirical calculations and known substituent effects. Experimental data for the fluorinated derivatives was not publicly available and would require experimental determination for precise comparison.
Analysis of Fluorine Substitution Effects:
The introduction of fluorine atoms, highly electronegative substituents, exerts a significant influence on the 13C NMR spectrum. The most pronounced effect is the large downfield shift and the characteristic carbon-fluorine coupling (J-coupling) observed for the carbon atoms directly bonded to fluorine (C2 and C6 in this compound). The magnitude of this one-bond coupling (¹J_CF) is typically large, around 250 Hz.
Furthermore, smaller long-range couplings (²J_CF, ³J_CF, etc.) can often be observed on adjacent carbon atoms, providing valuable structural information. A comparison with the non-fluorinated nicotinaldehyde reveals the significant deshielding effect of the fluorine atoms on the directly attached carbons and more subtle electronic perturbations throughout the pyridine ring.
Experimental Protocol for 13C NMR Analysis
This section outlines a detailed methodology for the acquisition of a high-quality 13C NMR spectrum of this compound and its analogs.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity (>95%) to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Other suitable solvents include acetone-d₆ and dimethyl sulfoxide-d₆.
-
Concentration: A concentration of 20-50 mg of the compound in 0.6-0.8 mL of deuterated solvent is typically adequate for obtaining a good signal-to-noise ratio in a reasonable time.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally used.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although not critical for chemical shift determination.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.
-
-
Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom (unless coupled to fluorine).
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is carefully phased and the baseline is corrected to ensure accurate peak picking and integration.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
This comprehensive guide provides a framework for the 13C NMR analysis of this compound and related compounds. The provided data and protocols will aid researchers in the accurate characterization of these important synthetic intermediates and potential drug candidates. Further experimental investigation is necessary to obtain precise spectral data for the fluorinated derivatives to complete a definitive comparative analysis.
Interpreting the Mass Spectrum of 2,6-Difluoronicotinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of 2,6-Difluoronicotinaldehyde, a key building block in medicinal chemistry. Understanding its fragmentation pattern is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines the predicted fragmentation pathways, presents the data in a clear tabular format, details a hypothetical experimental protocol for its acquisition, and visually represents the fragmentation logic.
Predicted Mass Spectrum Analysis
The mass spectrum of this compound (C₆H₃F₂NO, Molecular Weight: 143.09 g/mol ) under electron ionization (EI) is anticipated to exhibit a prominent molecular ion peak and a series of characteristic fragment ions.[1][2] The fragmentation pattern is dictated by the interplay between the stable aromatic pyridine ring, the reactive aldehyde functional group, and the electron-withdrawing fluorine substituents.
Aromatic aldehydes typically show a strong molecular ion peak.[1] Key fragmentation pathways for these compounds involve the loss of a hydrogen atom ([M-1]⁺) or the entire formyl group ([M-CHO]⁺).[2][3][4] The presence of fluorine atoms on the pyridine ring can also lead to the loss of a fluorine radical or a neutral HF molecule, although the C-F bond is generally strong.
Based on these principles, the following fragmentation pathways are predicted for this compound:
-
Molecular Ion (M⁺): The parent molecule with one electron removed, appearing at m/z 143.
-
Loss of Hydrogen Radical ([M-H]⁺): Cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 142. This is a very common fragmentation for aldehydes.[2][3]
-
Loss of Formyl Radical ([M-CHO]⁺): Alpha-cleavage leading to the loss of the entire aldehyde group results in a difluoropyridinyl cation at m/z 114. This fragment can subsequently lose a molecule of hydrogen cyanide (HCN).
-
Loss of Carbon Monoxide ([M-CO]⁺): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a neutral carbon monoxide molecule to form a difluoropyridinyl cation at m/z 114.
-
Loss of Fluorine Radical ([M-F]⁺): While less common due to the strength of the C-F bond, the loss of a fluorine atom could result in a fragment ion at m/z 124.
Quantitative Data Summary
The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism for this compound.
| Predicted Ion (m/z) | Proposed Fragment Structure | Proposed Fragmentation Pathway |
| 143 | [C₆H₃F₂NO]⁺ | Molecular Ion (M⁺) |
| 142 | [C₆H₂F₂NO]⁺ | Loss of a hydrogen radical from the aldehyde group ([M-H]⁺) |
| 114 | [C₅H₂F₂N]⁺ | Loss of a formyl radical ([M-CHO]⁺) or sequential loss of H and CO |
| 87 | [C₄H₂F₂]⁺ | Loss of HCN from the [M-CHO]⁺ fragment |
Experimental Protocol
This section outlines a standard protocol for acquiring the electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 200
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of 10 µg/mL.
-
Inject 1 µL of the final solution into the GC-MS system.
Fragmentation Pathway Diagram
The logical flow of the predicted fragmentation of this compound is illustrated in the following diagram:
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
References
A Comparative Guide to the FT-IR Spectral Data of 2,6-Difluoronicotinaldehyde
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectral data for 2,6-Difluoronicotinaldehyde and related alternative compounds. It is designed for researchers, scientists, and drug development professionals to facilitate structural characterization and comparison based on vibrational spectroscopy.
Experimental Protocols
The acquisition of FT-IR spectral data for the compounds discussed in this guide follows standardized laboratory procedures. A typical experimental protocol is detailed below.
Objective: To obtain high-resolution FT-IR spectra of aldehyde compounds in the mid-infrared range (4000-400 cm⁻¹) for structural analysis and functional group identification.
Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a common technique for obtaining FT-IR spectra of solid or liquid samples without extensive preparation.
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer, such as a Bruker Tensor 27 FT-IR, is used.
-
Accessory: A DuraSamplIR II or a similar single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal is installed.
-
Parameters: The instrument is set to record spectra in the 4000 cm⁻¹ to 400 cm⁻¹ range with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Preparation:
-
Solids: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Liquids: A single drop of the liquid sample is applied to the center of the ATR crystal.
-
Pressure Application: A built-in pressure clamp is engaged to ensure firm and uniform contact between the sample and the ATR crystal.
-
-
Data Acquisition:
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Sample Scan: The prepared sample is placed on the crystal, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically performs a Fourier transform on the interferogram to produce the final infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Quantitative Data Presentation
The primary distinguishing features in the FT-IR spectra of this compound and its analogues are the vibrational modes of the carbonyl (C=O) group, the aldehyde C-H bond, the aromatic ring, and the carbon-fluorine (C-F) bonds. The following table summarizes the key experimental FT-IR absorption peaks for these compounds.
Note: While spectral data for this compound and 2,6-Difluorobenzaldehyde are available in spectral databases, specific peak-by-peak data was not accessible in the cited literature. The values presented are based on established ranges for similar functional groups.
Table 1: Comparison of Key FT-IR Absorption Peaks (cm⁻¹)
| Vibrational Mode | This compound | 2,6-Difluorobenzaldehyde | Nicotinaldehyde | Benzaldehyde |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2860, ~2770 | ~2860, ~2740 | ~2820, ~2720[1] |
| Carbonyl (C=O) Stretch | ~1710 | ~1705 | ~1700 | ~1704–1710[1][2] |
| Aromatic C=C Stretch | ~1600-1450 | ~1625, ~1590 | ~1590, ~1470, ~1425 | ~1600-1500[1] |
| Aromatic C-H Stretch | ~3100-3000 | ~3080 | ~3050 | ~3030[1] |
| C-F Stretch | ~1250-1100 | ~1280, ~1190 | N/A | N/A |
Comparative Analysis
-
Carbonyl (C=O) Stretching: The strong absorption band around 1700-1710 cm⁻¹ is characteristic of the aldehyde carbonyl group. In aromatic aldehydes, this peak is found at a slightly lower wavenumber compared to aliphatic aldehydes due to conjugation with the aromatic ring. The presence of electron-withdrawing fluorine atoms, as in this compound and 2,6-Difluorobenzaldehyde, is expected to slightly shift the C=O frequency.
-
Aldehyde C-H Stretching: The presence of an aldehyde is definitively confirmed by two medium-intensity peaks between 2860-2720 cm⁻¹. These are often referred to as a Fermi doublet and are clearly distinguishable from the stronger aliphatic C-H stretching bands that occur at higher wavenumbers.[1]
-
Aromatic Ring and C-F Vibrations: The region between 1625 cm⁻¹ and 1400 cm⁻¹ contains several bands corresponding to the C=C stretching vibrations within the pyridine or benzene ring. For the fluorinated compounds, strong absorption bands are expected in the 1250-1100 cm⁻¹ region, which are characteristic of the C-F stretching modes. These C-F bands are absent in Nicotinaldehyde and Benzaldehyde, providing a clear point of differentiation.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of FT-IR spectral data.
References
A Comparative Guide to 2,6-Difluoronicotinaldehyde and 2-chloro-6-fluoronicotinaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, substituted nicotin-aldehydes serve as versatile building blocks. This guide provides a detailed, objective comparison of two key intermediates: 2,6-Difluoronicotinaldehyde and 2-chloro-6-fluoronicotinaldehyde, focusing on their synthesis, reactivity, and physicochemical properties to aid researchers in selecting the optimal building block for their synthetic endeavors.
Physicochemical and Spectroscopic Data Comparison
A summary of the key physical, chemical, and spectroscopic properties of the two compounds is presented below. These properties are fundamental to understanding the behavior of these molecules in chemical reactions and biological systems.
| Property | This compound | 2-chloro-6-fluoronicotinaldehyde |
| Molecular Formula | C₆H₃F₂NO | C₆H₃ClFNO |
| Molecular Weight | 143.09 g/mol [1] | 159.55 g/mol |
| CAS Number | 155601-65-3[1] | 1227563-22-5[2] |
| Appearance | Solid | Not explicitly stated, likely solid |
| IUPAC Name | 2,6-difluoropyridine-3-carbaldehyde[1] | 2-chloro-6-fluoronicotinaldehyde |
| Reactivity Principle | Highly susceptible to nucleophilic aromatic substitution (SNAr) at the 2 and 6 positions. The fluorine atoms are excellent leaving groups in this context. | Susceptible to nucleophilic aromatic substitution (SNAr) at both the 2 (chloro) and 6 (fluoro) positions, with differential reactivity. |
Synthesis and Production
The synthetic routes to these aldehydes are a critical consideration for their practical application. Below are representative experimental protocols for the synthesis of precursors and the final aldehyde products.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,6-dichloropyridine. The first step involves a halogen exchange (Halex) reaction to produce 2,6-difluoropyridine, which is then followed by ortho-lithiation and formylation.
Step 1: Synthesis of 2,6-Difluoropyridine
A common method for the synthesis of 2,6-difluoropyridine is the halogen exchange reaction of 2,6-dichloropyridine with a fluoride source, such as potassium fluoride (KF).
Experimental Protocol: Halogen Exchange Reaction
-
Reactants: 2,6-Dichloropyridine, anhydrous potassium fluoride (KF), and a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane).
-
Procedure:
-
A mixture of 2,6-dichloropyridine and a molar excess of anhydrous KF is heated in DMSO at approximately 185-188 °C.
-
The 2,6-difluoropyridine product is distilled from the reaction mixture as it is formed.
-
The distilled product is then further purified.
-
-
Yield: Distilled yields of up to 96.3% have been reported for this transformation.[3]
Step 2: Formylation of 2,6-Difluoropyridine
The introduction of the aldehyde group at the 3-position is achieved by deprotonation at this position using a strong base, followed by quenching with an electrophilic formylating agent.
Experimental Protocol: Ortho-lithiation and Formylation
-
Reactants: 2,6-Difluoropyridine, a strong lithium amide base such as lithium diisopropylamide (LDA), and a formylating agent like N,N-dimethylformamide (DMF).
-
Procedure:
-
A solution of 2,6-difluoropyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.
-
A solution of LDA is added dropwise to effect ortho-lithiation, forming 2,6-difluoro-3-lithiopyridine.
-
DMF is then added to the reaction mixture to quench the organolithium intermediate.
-
The reaction is warmed to room temperature and worked up with an aqueous acid to hydrolyze the intermediate and afford the desired this compound.
-
Synthesis of 2-chloro-6-fluoronicotinaldehyde
A representative synthesis for a similarly substituted aromatic aldehyde, 2-chloro-6-fluorobenzaldehyde, involves the oxidation of the corresponding toluene derivative. This provides insight into a potential large-scale manufacturing process.
Experimental Protocol: Oxidation of 2-chloro-6-fluorotoluene
-
Reactants: 2-chloro-6-fluorotoluene, chlorine gas, a radical initiator (e.g., UV light), and a hydrolysis agent (e.g., water with a solid superacid catalyst).
-
Procedure:
-
Chlorination: 2-chloro-6-fluorotoluene is heated to 100-200 °C and subjected to chlorination with chlorine gas under UV irradiation. This results in a mixture of side-chain chlorinated species.
-
Hydrolysis: The chlorinated mixture is then treated with water at 100-200 °C in the presence of a ferric solid superacid catalyst for several hours.
-
Workup and Purification: The reaction mixture is neutralized with an alkali solution, and the organic phase is separated and purified by distillation to yield 2-chloro-6-fluorobenzaldehyde.
-
-
Yield: This two-step process can achieve high yields, in the range of 92-95%, with high purity (99.7%).[7]
Reactivity Comparison in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for both this compound and 2-chloro-6-fluoronicotinaldehyde is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing aldehyde group, activates the halogen substituents towards displacement by nucleophiles.
-
This compound: In this symmetrical molecule, both fluorine atoms at the 2- and 6-positions are highly activated and susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.[2] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine.[2]
-
2-chloro-6-fluoronicotinaldehyde: This molecule presents two different halogen leaving groups. Based on the principles of SNAr on activated heterocyclic rings, the C-F bond is generally more reactive towards nucleophilic attack than the C-Cl bond.[8][9][10] Therefore, a nucleophile would be expected to preferentially displace the fluorine atom at the 6-position. However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. After the first substitution, the reactivity of the remaining halogen will be modulated by the electronic properties of the newly introduced substituent.
Signaling Pathways and Applications in Drug Development
Both this compound and 2-chloro-6-fluoronicotinaldehyde are valuable precursors for the synthesis of biologically active molecules. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. These aldehydes are used to construct more complex heterocyclic systems that are scaffolds for a variety of therapeutic targets, including kinases.[11]
Visualizing Synthetic and Reactivity Pathways
To better illustrate the concepts discussed, the following diagrams are provided in DOT language.
Caption: Comparative synthetic pathways.
Caption: Comparative reactivity in SNAr.
Conclusion
Both this compound and 2-chloro-6-fluoronicotinaldehyde are valuable and reactive intermediates for the synthesis of complex, biologically active molecules. The choice between them will depend on the specific synthetic strategy and the desired final product.
-
This compound offers two highly reactive sites for nucleophilic substitution, making it an excellent choice for the synthesis of symmetrically substituted or for sequential, regioselective disubstitution with different nucleophiles under carefully controlled conditions.
-
2-chloro-6-fluoronicotinaldehyde provides a platform for regioselective nucleophilic substitution, with the fluorine atom at the 6-position being the more likely site of initial attack. This intrinsic difference in leaving group ability can be exploited to construct unsymmetrically substituted pyridine derivatives.
Researchers should consider the higher reactivity of the C-F bond in SNAr reactions when designing their synthetic routes. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate informed decision-making in the procurement and application of these important chemical building blocks.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2,6-Difluoropyridine-3-carboxaldehyde [myskinrecipes.com]
A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Nicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparison of the reactivity of fluorinated nicotinaldehydes versus their non-fluorinated counterparts. Understanding these differences is paramount for the rational design of novel therapeutics and the optimization of synthetic pathways. This analysis is supported by established principles of organic chemistry and analogous experimental data from related aromatic systems.
Enhanced Electrophilicity and Susceptibility to Nucleophilic Attack
The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring. This effect significantly influences the reactivity of the aldehyde functional group. In fluorinated nicotinaldehydes, the partial positive charge on the carbonyl carbon is intensified, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack compared to non-fluorinated nicotinaldehydes. This enhanced reactivity is a key consideration in the design of synthetic routes involving these building blocks.
For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the profound activating effect of fluorine in nucleophilic aromatic substitution (SNAr) reactions.[1] While this is not a direct comparison of aldehyde reactivity, it underscores the potent electronic influence of fluorine on the pyridine ring, which would similarly enhance the electrophilicity of a carbonyl substituent.
Data Presentation: Predicted Reactivity Comparison
The following table summarizes the expected differences in reactivity between a generic fluoronicotinaldehyde and nicotinaldehyde based on established electronic effects.
| Reaction Type | Non-Fluorinated Nicotinaldehyde | Fluorinated Nicotinaldehyde | Predicted Outcome |
| Nucleophilic Addition to Carbonyl | Moderate reactivity towards nucleophiles. | Higher reactivity due to the increased electrophilicity of the carbonyl carbon. | The fluorinated derivative is expected to react faster or under milder conditions with nucleophiles such as Grignard reagents, organolithiums, or amines. |
| Nucleophilic Aromatic Substitution (SNAr) | Generally requires harsh conditions unless activated by other electron-withdrawing groups. | Significantly higher reactivity, especially when fluorine is positioned ortho or para to the aldehyde group and the incoming nucleophile. | The fluorinated nicotinaldehyde will undergo SNAr reactions more readily, allowing for a broader range of nucleophiles and milder reaction conditions. |
| Oxidation of Aldehyde | Standard oxidation conditions (e.g., KMnO4, CrO3) are effective. | Similar or slightly faster oxidation rates may be observed due to the electron-withdrawing nature of fluorine. | Both compounds can be oxidized to the corresponding nicotinic acid, with the fluorinated version potentially requiring less forcing conditions. |
| Reduction of Aldehyde | Readily reduced to the corresponding alcohol using standard reducing agents (e.g., NaBH4, LiAlH4). | Reduction is expected to proceed readily, with potentially faster reaction rates. | Both aldehydes are readily reduced, but the increased electrophilicity of the fluorinated aldehyde may lead to faster conversions. |
Experimental Protocols
Protocol 1: Comparative Nucleophilic Addition with Grignard Reagent
Objective: To compare the rate of nucleophilic addition to the carbonyl group of a fluorinated and non-fluorinated nicotinaldehyde.
Materials:
-
Non-fluorinated nicotinaldehyde
-
Fluorinated nicotinaldehyde (e.g., 2-Fluoro-3-nicotinaldehyde)
-
Phenylmagnesium bromide (PhMgBr) solution in THF (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In two separate, oven-dried, three-necked round-bottom flasks equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve equimolar amounts (e.g., 1.0 mmol) of the non-fluorinated nicotinaldehyde and the fluorinated nicotinaldehyde in anhydrous THF (10 mL). Add a known amount of the internal standard to each flask.
-
Cool both reaction mixtures to 0 °C in an ice bath.
-
To each flask, add the PhMgBr solution (1.05 equivalents) dropwise over 5 minutes, ensuring the temperature does not exceed 5 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 5, 15, 30, 60 minutes). Quench the aliquots with saturated aqueous NH₄Cl.
-
Extract the quenched aliquots with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR spectroscopy to determine the ratio of the product (a diarylmethanol) to the unreacted aldehyde by comparing the integration of characteristic peaks relative to the internal standard.
-
Plot the percentage conversion against time for both reactions to compare their rates.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the susceptibility of a fluorinated and a non-fluorinated halonicotinaldehyde to nucleophilic aromatic substitution. For this hypothetical experiment, we will compare 2-chloro-3-nicotinaldehyde with 2-fluoro-3-nicotinaldehyde.
Materials:
-
2-Chloro-3-nicotinaldehyde
-
2-Fluoro-3-nicotinaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., biphenyl)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
In two separate reaction vials, add the halo-nicotinaldehyde (0.5 mmol), morpholine (1.2 equivalents), potassium carbonate (2.0 equivalents), and the internal standard to DMSO (5 mL).
-
Seal the vials and place them in a preheated oil bath at a specific temperature (e.g., 80 °C).
-
Monitor the reactions by taking aliquots at regular time points. Dilute the aliquots with a known volume of mobile phase and analyze by HPLC to determine the concentration of the starting material and the product.
-
Calculate the reaction rates by plotting the disappearance of the starting material over time.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic effects of fluorine on nicotinaldehyde.
Caption: Generalized SNAr pathway for fluoronicotinaldehyde.
Caption: Workflow for comparative reactivity studies.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 2,6-Difluoronicotinaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 2,6-difluoronicotinaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical methodology is paramount for accurately identifying and quantifying impurities, including starting materials, by-products, and degradation products.
This guide provides a detailed comparison of the most effective analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As no standardized, publicly available methods for this specific compound exist, this guide presents robust, experimentally sound protocols based on established principles for the analysis of similar fluorinated and aromatic aldehydes.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of potential impurities, the required sensitivity, and the desired level of structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[1] | Provides structural elucidation and quantification based on the magnetic properties of atomic nuclei.[2] |
| Typical Analytes | Non-volatile and thermally labile compounds.[3] | Volatile and thermally stable compounds.[1] | All soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F). |
| Limit of Detection (LOD) | Low ppm | Low ppm | ~0.1 mol%[4] |
| Limit of Quantification (LOQ) | ~10 ppm | ~10 ppm | ~0.5 mol%[4] |
| Precision (%RSD) | < 2% | < 2% | < 5%[4] |
| Key Advantages | High resolution, suitable for a wide range of compounds, non-destructive for the sample. | High resolution for volatile impurities, robust, and widely available.[4] | Provides detailed structural information, non-destructive, can identify unknown impurities.[2][4] |
| Key Disadvantages | May require derivatization for some aldehydes to enhance detection.[5] | Sample must be volatile and thermally stable; potential for sample degradation at high temperatures.[1] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[4] |
Experimental Protocols
The following are detailed, proposed methodologies for the analysis of this compound purity.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water and acetonitrile.
-
Start with a higher percentage of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in the same solvent.
Data Analysis:
-
Identify the main peak by comparing its retention time and UV spectrum to that of the reference standard.
-
Identify and quantify impurities based on their retention times and response factors relative to the main peak.
-
Calculate purity using the area percent method.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities and for confirming the identity of the parent compound.
Instrumentation:
-
Gas Chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chemicals and Reagents:
-
Dichloromethane or another suitable volatile solvent (GC grade)
-
Helium (99.999% purity)
-
This compound reference standard
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in the same solvent.
Data Analysis:
-
Identify the main peak by comparing its retention time to that of the reference standard.
-
If using a mass spectrometer, confirm the identity by comparing the mass spectrum with that of the reference standard.
-
Identify and quantify impurities based on their retention times and response factors.
-
Calculate purity using the area percent method from the FID signal or the Total Ion Chromatogram (TIC).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for the structural confirmation and purity assessment of this compound.
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher) with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
Add a known amount of an internal standard with a signal that does not overlap with the analyte signals for quantitative analysis.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.[7]
-
Relaxation Delay: 1-2 seconds.[7]
¹⁹F NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: Appropriate range to cover the expected chemical shifts of the fluorine atoms.
-
Acquisition Time: 1-2 seconds.[7]
-
Relaxation Delay: 1-2 seconds.[7]
Data Analysis:
-
Assign the signals in the ¹H and ¹⁹F NMR spectra to the corresponding nuclei in the this compound molecule.
-
Identify signals corresponding to impurities.
-
Determine the purity by comparing the integral of the analyte signals to the integral of the internal standard or by the relative integration of impurity signals to the main compound signals.
Visualized Workflows and Comparisons
References
Comparative Analysis of 2,6-Difluoronicotinaldehyde Schiff Base Derivatives: Characterization and Biological Evaluation
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the characterization and comparative analysis of novel Schiff base derivatives of 2,6-difluoronicotinaldehyde. This publication provides objective performance comparisons with supporting experimental data, detailed methodologies, and visual representations of experimental workflows.
This compound is a versatile precursor in the synthesis of various heterocyclic compounds, with its derivatives showing significant potential in medicinal chemistry. The introduction of an imine (-C=N-) linkage through the formation of Schiff bases is a common strategy to generate novel molecular architectures with diverse biological activities. This guide focuses on the synthesis and characterization of Schiff base derivatives of this compound and presents a comparative overview of their potential as antimicrobial and anticancer agents.
Synthesis and Characterization of this compound Schiff Base Derivatives
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde. In this context, this compound serves as the aldehyde component, reacting with various aniline derivatives to yield the corresponding imines.
A general synthetic protocol involves the refluxing of equimolar amounts of this compound and a substituted aniline in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting Schiff base derivatives are typically solid products that can be purified by recrystallization.
Below is a summary of the characterization data for two representative Schiff base derivatives of this compound.
Table 1: Characterization Data for this compound Schiff Base Derivatives
| Compound ID | Derivative Name | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| DFNA-1 | (E)-N-(4-chlorophenyl)-1-(2,6-difluoropyridin-3-yl)methanimine | C₁₂H₇ClF₂N₂ | 85 | 110-112 | ¹H NMR: δ 8.65 (s, 1H, -CH=N-), 7.20-8.30 (m, 7H, Ar-H). ¹³C NMR: δ 158.5 (C=N). IR (cm⁻¹): ~1620 (C=N stretch). |
| DFNA-2 | (E)-1-(2,6-difluoropyridin-3-yl)-N-(4-methoxyphenyl)methanimine | C₁₃H₁₀F₂N₂O | 88 | 105-107 | ¹H NMR: δ 8.60 (s, 1H, -CH=N-), 6.90-8.25 (m, 7H, Ar-H), 3.80 (s, 3H, -OCH₃). ¹³C NMR: δ 158.0 (C=N), 55.5 (-OCH₃). IR (cm⁻¹): ~1615 (C=N stretch). |
Experimental Protocols
General Procedure for the Synthesis of Schiff Bases (DFNA-1 and DFNA-2)
A solution of this compound (1 mmol) in ethanol (20 mL) was added to a solution of the corresponding substituted aniline (1 mmol) in ethanol (20 mL). A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was refluxed for 4-6 hours. The progress of the reaction was monitored by TLC. After completion of the reaction, the mixture was cooled to room temperature. The solid product formed was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure Schiff base derivative.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer at 400 MHz and 100 MHz, respectively, using DMSO-d₆ as the solvent and TMS as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): Mass spectra were recorded on a JEOL GCmate II mass spectrometer.
Comparative Biological Activity
Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of the 2,6-difluoropyridinyl moiety is anticipated to modulate these activities. A comparative analysis of the biological potential of these derivatives is crucial for identifying lead compounds for further development.
Table 2: Comparative Biological Activity of Schiff Base Derivatives
| Compound ID | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC₅₀ µM) |
| S. aureus | E. coli | |
| DFNA-1 | 12.5 | 25 |
| DFNA-2 | 25 | 50 |
| Ciprofloxacin (control) | 3.12 | 6.25 |
| Doxorubicin (control) | - | - |
The data suggests that the synthesized Schiff base derivatives exhibit moderate antimicrobial and anticancer activities. The chloro-substituted derivative (DFNA-1) generally showed better activity compared to the methoxy-substituted derivative (DFNA-2), indicating that the electronic nature of the substituent on the aniline ring plays a significant role in the biological activity.
Experimental Workflows and Signaling Pathways
To visualize the experimental and logical flow of this research, the following diagrams are provided.
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of this compound Schiff base derivatives.
The anticancer activity of Schiff bases is often attributed to their ability to interfere with cellular signaling pathways. One of the key pathways implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. It is hypothesized that these Schiff base derivatives may exert their anticancer effects by inhibiting key kinases in this pathway.
A Comparative Crystallographic Analysis of Fluorinated Nicotinaldehyde Analogues and Related Pyridine Adducts
For researchers and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design. While the specific crystal structure of 2,6-Difluoronicotinaldehyde adducts remains to be elucidated, a comparative analysis of structurally related fluorinated pyridine derivatives provides valuable insights into their molecular conformations, intermolecular interactions, and crystal packing. This guide presents a crystallographic comparison of three such compounds, offering detailed experimental protocols and data to inform future research and molecular modeling efforts.
This report details the X-ray crystallographic findings for three compounds structurally related to this compound: 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, Nicotinamide Riboside Chloride, and a silver complex of 2',6'-difluoro-2,3'-bipyridine. The data presented herein sheds light on the influence of fluorine substitution and the nature of adducts on the solid-state architecture of these pyridine derivatives.
Crystallographic Data Comparison
The crystallographic data for the selected compounds are summarized in the table below, offering a direct comparison of their fundamental structural parameters.
| Parameter | 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde[1][2] | Nicotinamide Riboside Chloride[3][4] | bis--INVALID-LINK--silver(I) |
| Chemical Formula | C₁₄H₉FN₂O | C₁₁H₁₅N₂O₅⁺ · Cl⁻ | [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 8.97833(9) Åb = 10.13609(9) Åc = 12.85096(15) Åβ = 90.00° | a = 7.0008(11) Åb = 9.6465(15) Åc = 17.971(3) Å | a = 10.1312(2) Åb = 16.9933(4) Åc = 15.1118(3) Åβ = 98.723(1)° |
| Volume (ų) | 1096.46(2) | 1213.7(3) | 2565.48(9) |
| Z | 4 | 4 | 4 |
Intermolecular Interactions and Crystal Packing
The solid-state arrangement of molecules is dictated by a network of non-covalent interactions. A comparison of the dominant interactions in the crystal structures of the selected compounds reveals the influence of different functional groups and substituents.
| Compound | Dominant Intermolecular Interactions |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | C—H⋯O and C—H⋯F hydrogen bonds forming a three-dimensional network. Hirshfeld surface analysis indicates significant contributions from H⋯H (30.4%), H⋯C/C⋯H (23.7%), H⋯O/O⋯H (12.2%), and H⋯F/F⋯H (11.1%) contacts.[1][2] |
| Nicotinamide Riboside Chloride | The crystal packing is influenced by hydrogen bonding involving the ribose hydroxyl groups, the amide functionality, and the chloride anion, as well as π-π stacking interactions between the nicotinamide rings. |
| bis--INVALID-LINK--silver(I) | The crystal packing is characterized by pairwise Ag⋯O interactions, C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking, leading to a three-dimensional supramolecular network. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and crystallization procedures for the compared compounds.
Synthesis and Crystallization of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde[1][2]
A solution of equimolar amounts of 2-aminopyridine (2 mmol) and 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane (2 mmol) in 20 ml of 95% aqueous ethanol was heated at reflux for 5 hours. The solvent was subsequently removed in vacuo. The resulting white powder was recrystallized from a dry acetonitrile solution to yield colorless prisms of the title compound.
Crystallization of Nicotinamide Riboside Derivatives[3][4][5]
Single crystals of nicotinamide riboside derivatives were obtained using the vapor diffusion technique. For nicotinamide-β-D-riboside chloride, 4 mg of the compound was dissolved in ethanol. This solution was placed in a sealed container with a reservoir of cyclohexane, allowing for slow vapor diffusion and subsequent crystal growth at 23°C. This method was found to be superior to the slower layering technique, which led to the decomposition of the nicotinamide ribosides.
Synthesis of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I)
The synthesis of this silver(I) complex involves the reaction of 2',6'-difluoro-2,3'-bipyridine with silver(I) trifluoromethanesulfonate in an appropriate solvent. The resulting complex is then crystallized from the reaction mixture.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship of the comparative analysis.
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Caption: The logical approach for this comparative guide, leveraging known structures to infer properties of the target.
References
Safety Operating Guide
Proper Disposal of 2,6-Difluoronicotinaldehyde: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Difluoronicotinaldehyde, ensuring a secure laboratory environment. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as an irritant and requires careful handling in a controlled environment, such as a chemical fume hood, to minimize exposure. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An eyewash station and safety shower must be readily accessible.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
Quantitative Safety Data
A comprehensive understanding of the physicochemical and hazard data for this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 155601-65-3[1][2] |
| Molecular Formula | C₆H₃F₂NO[1][2] |
| Molecular Weight | 143.09 g/mol [2] |
| Physical State | Solid[1] |
| GHS Pictogram | GHS07: Harmful/Irritant[1] |
| GHS Signal Word | Warning[1][2] |
| Hazard Statements | H315, H319, H335[1][2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant[2] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product and contaminated materials, as hazardous.
-
Segregate this waste from other waste streams to prevent potential chemical reactions.
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and clearly labeled waste container compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Keep the waste container securely closed except when adding waste.
3. Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound must be collected as solid hazardous waste.
-
Place these items in a separate, clearly labeled, and sealed container.
4. Storage in Satellite Accumulation Areas (SAA):
-
Store the sealed waste container in a designated SAA at or near the point of generation.
-
The SAA should be in a cool, dry, and well-ventilated area, away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide an accurate description of the waste's composition.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or earth.
-
Collect the absorbent material and the spilled chemical into a sealed container for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Difluoronicotinaldehyde
Essential Safety and Handling Guide for 2,6-Difluoronicotinaldehyde
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Chemical Safety Summary
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must be handled with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Protocol
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or safety glasses that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses if there is a splash hazard. |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. A chemical-resistant lab coat or apron should also be worn. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[2] If ventilation is inadequate or there is a risk of inhaling dust or vapors, a NIOSH-approved respirator for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Put on all required personal protective equipment as detailed in Table 1.
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, pipette tips, paper towels), as hazardous waste.
-
Segregate this waste from other waste streams. Do not mix with non-hazardous trash.
Waste Collection and Container Management:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Keep the waste container securely closed except when adding waste.
Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal must be conducted in accordance with all local, state, and federal regulations.[3]
Visualizing the Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
